Product packaging for Pifazin(Cat. No.:)

Pifazin

Cat. No.: B1205481
M. Wt: 424.6 g/mol
InChI Key: DVJCPEWCHQLAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pifarnine is a sesquiterpenoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40N2O2 B1205481 Pifazin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H40N2O2

Molecular Weight

424.6 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine

InChI

InChI=1S/C27H40N2O2/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3

InChI Key

DVJCPEWCHQLAEH-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C

Origin of Product

United States

Foundational & Exploratory

Pifazin (Pifarnine): A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Pifazin, also known as Pifarnine. This compound is an anti-ulcer agent that emerged from research in the late 1970s. This document collates available information on its development, presents a plausible synthesis pathway based on its chemical structure, and outlines the expected experimental protocols and data for its evaluation. Due to the limited publicly available information on this specific compound, some sections of this guide are based on established principles of medicinal chemistry and pharmacology for analogous compounds.

Discovery and Development

This compound, chemically known as 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine, was developed by the Italian pharmaceutical company Pierrel.[1] While some sources indicate its introduction in 1983, a preliminary clinical study on its gastric anti-secretory activity was published as early as 1979 by Ghidini et al.[2] This suggests that the core discovery and initial clinical investigations took place in the late 1970s.

The research context of this era was heavily focused on understanding and controlling gastric acid secretion as a primary treatment for peptic ulcer disease. The development of this compound would have been part of the broader effort to find novel compounds that could offer therapeutic benefits, potentially through mechanisms involving the reduction of stomach acid or the protection of the gastric mucosa.

The initial clinical study identified this compound's utility in treating a range of gastrointestinal conditions, including:

  • Peptic ulcer

  • Gastritis

  • Esophagitis

  • Enteritis

  • Jejunal diseases

Synthesis Pathway

While the precise, proprietary synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on its structure, employing well-established organic chemistry reactions. The molecule consists of three main fragments: the piperazine core, the piperonyl group (1,3-benzodioxol-5-ylmethyl), and the farnesyl group (3,7,11-trimethyldodeca-2,6,10-trienyl). A likely synthetic strategy would involve the sequential alkylation of piperazine.

A proposed two-step synthesis is outlined below:

Step 1: Monofunctionalization of Piperazine with Farnesyl Bromide

In this initial step, piperazine is reacted with farnesyl bromide. To favor mono-alkylation, a large excess of piperazine is used. This statistical control ensures that the majority of the product is the desired N-farnesylpiperazine.

Step 2: N-Alkylation with Piperonyl Chloride

The intermediate, N-farnesylpiperazine, is then reacted with piperonyl chloride (1-(chloromethyl)-1,3-benzodioxole) in the presence of a mild base to neutralize the HCl generated during the reaction. This step attaches the piperonyl group to the second nitrogen of the piperazine ring, yielding the final product, this compound.

Logical Flow of this compound Synthesis```dot

G cluster_0 Step 1: Mono-alkylation of Piperazine cluster_1 Step 2: N-Alkylation with Piperonyl Chloride Piperazine Piperazine FarnesylBromide Farnesyl Bromide Intermediate N-Farnesylpiperazine Intermediate2 Intermediate2 PiperonylChloride Piperonyl Chloride This compound This compound (Final Product)

Caption: Hypothesized mechanism of this compound via H2 receptor antagonism.

Conclusion

This compound (Pifarnine) represents an interesting, albeit not widely documented, compound from the era of anti-secretory drug discovery. Its development by Pierrel in the late 1970s contributed to the therapeutic options for peptic ulcer and related diseases. While detailed public data on its synthesis and pharmacology are scarce, this guide provides a scientifically grounded framework for understanding its likely discovery path, synthesis, and mechanism of action. Further research into historical patent literature and Italian clinical journals may yield more specific data on this compound.

References

Pifazin (Pyrazinamide): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pifazin, more commonly known by its generic name Pyrazinamide, is a cornerstone of first-line combination therapy for tuberculosis, a persistent global health threat caused by Mycobacterium tuberculosis. Its unique ability to eradicate persistent, non-replicating mycobacteria residing in acidic environments, such as within macrophages and caseous granulomas, makes it an indispensable component of modern short-course chemotherapy. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the intricate mechanism of action of Pyrazinamide, tailored for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure and Physicochemical Properties

Pyrazinamide (pyrazine-2-carboxamide) is a synthetic analogue of nicotinamide. Its simple yet effective chemical structure is fundamental to its prodrug nature and subsequent activation within the mycobacterial cell.

Table 1: Chemical and Physical Properties of Pyrazinamide

PropertyValueSource
IUPAC Name pyrazine-2-carboxamide[1]
Molecular Formula C₅H₅N₃O[1]
Molar Mass 123.115 g·mol⁻¹[2]
Appearance White to pale yellow crystalline powder[3]
Melting Point 190-192 °C[3]
Water Solubility 15,000 mg/L (at 25 °C)[4]
logP -0.60[4]
pKa ~0.5[5]

Mechanism of Action: A Multi-faceted Approach

Pyrazinamide is a prodrug that requires activation within the mycobacterium to exert its bactericidal effects. The acidic environment of the tuberculous lesion is crucial for its activity.[6] The mechanism of action can be delineated into several key steps:

  • Uptake and Activation: Pyrazinamide passively diffuses into Mycobacterium tuberculosis. Inside the bacillus, the enzyme pyrazinamidase (encoded by the pncA gene) converts it into its active form, pyrazinoic acid (POA).[7]

  • Efflux and Protonation: POA is then effluxed into the extracellular space. In the acidic environment of the granuloma (pH 5.0-5.5), POA is protonated to form protonated pyrazinoic acid (HPOA).[4]

  • Re-entry and Accumulation: The uncharged HPOA readily diffuses back into the mycobacterial cytoplasm. Due to the neutral intracellular pH, HPOA deprotonates back to POA, which becomes trapped and accumulates within the cell, leading to a drop in intracellular pH.[4]

  • Target Inhibition: The primary target of POA has been identified as the aspartate decarboxylase (PanD), an essential enzyme in the biosynthesis of coenzyme A (CoA).[8] By binding to PanD, POA disrupts the synthesis of pantothenate and consequently CoA, which is vital for numerous metabolic processes, including energy production and fatty acid synthesis.[8][9] While initially thought to directly inhibit fatty acid synthase (FAS-I), it is now understood that the disruption of CoA synthesis is the key inhibitory action.[6]

The following diagram illustrates the activation and proposed mechanism of action of Pyrazinamide.

PZA_Mechanism cluster_extracellular Extracellular Space (Acidic pH) cluster_intracellular Mycobacterium tuberculosis Cytoplasm (Neutral pH) PZA_ext Pyrazinamide (PZA) PZA_int Pyrazinamide (PZA) PZA_ext->PZA_int Passive Diffusion HPOA Protonated Pyrazinoic Acid (HPOA) POA_int Pyrazinoic Acid (POA) HPOA->POA_int Re-entry & Deprotonation POA_ext Pyrazinoic Acid (POA) POA_ext->HPOA Protonation (in acidic pH) PZase Pyrazinamidase (PncA) PZA_int->PZase Substrate PZase->POA_int Conversion POA_int->POA_ext Efflux PanD Aspartate Decarboxylase (PanD) POA_int->PanD Binding and Inhibition CoA_pathway Coenzyme A Biosynthesis PanD->CoA_pathway Catalyzes step in Cell_death Bacterial Cell Death CoA_pathway->Cell_death Disruption leads to

Pyrazinamide's Mechanism of Action

Experimental Protocols

Accurate determination of Pyrazinamide concentration in biological matrices and its efficacy against M. tuberculosis are crucial in both clinical and research settings. The following are outlines of key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Pyrazinamide Quantification

This method is used for the quantitative analysis of Pyrazinamide in plasma or pharmaceutical dosage forms.

Table 2: HPLC Protocol for Pyrazinamide Estimation

StepDescription
Sample Preparation Accurately weigh and dissolve the sample (e.g., ground tablet powder or plasma extract) in a suitable solvent, often the mobile phase. For plasma, a protein precipitation or solid-phase extraction step is required. Centrifuge to remove particulates.
Chromatographic System A standard HPLC system equipped with a UV detector.
Column A reverse-phase column, such as a C18 or C8 column (e.g., Luna C-18, 5 µm, 4.6 x 150 mm).[3]
Mobile Phase A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a defined ratio (e.g., 50:50 v/v). The pH of the buffer is typically adjusted (e.g., to pH 4.4).[10]
Flow Rate Typically 1.0 mL/min.[3]
Detection Wavelength UV detection at approximately 269 nm.[10]
Injection Volume 20 µL.[11]
Quantification A calibration curve is generated using standard solutions of known Pyrazinamide concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

The following diagram outlines the general workflow for HPLC analysis of Pyrazinamide.

HPLC_Workflow start Sample Collection (e.g., Plasma, Tablet) prep Sample Preparation (Extraction/Dissolution) start->prep filter Filtration prep->filter inject HPLC Injection filter->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (269 nm) separation->detection analysis Data Analysis (Peak Area vs. Calibration Curve) detection->analysis result Quantification of Pyrazinamide analysis->result

HPLC Analysis Workflow for Pyrazinamide
Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For Pyrazinamide, this is typically determined using a broth microdilution method.

Table 3: Broth Microdilution MIC Protocol for Pyrazinamide against M. tuberculosis

StepDescription
Inoculum Preparation Prepare a standardized suspension of M. tuberculosis from a fresh culture, adjusted to a specific McFarland turbidity standard (e.g., 0.5).[12]
Medium Use a suitable liquid medium for mycobacterial growth, such as Middlebrook 7H9 broth. The pH of the medium is critical for Pyrazinamide activity and is typically adjusted to be acidic (e.g., pH 5.5-6.0), although methods at neutral pH are also being developed.[12][13]
Drug Dilution Prepare serial twofold dilutions of Pyrazinamide in the broth medium in a 96-well microtiter plate. Concentrations may range from ≤12.5 to 800 µg/mL.[12]
Inoculation Inoculate each well with the prepared bacterial suspension. Include a drug-free growth control well.
Incubation Seal the plates and incubate at 37°C for a specified period (e.g., 7-14 days).[12]
Reading Results The MIC is determined as the lowest concentration of Pyrazinamide that shows no visible bacterial growth. A growth indicator, such as resazurin, can be added to aid in the visualization of viability (a color change from blue to pink indicates growth).[13]

Conclusion

Pyrazinamide remains a vital tool in the global fight against tuberculosis. Its efficacy is intrinsically linked to its unique chemical properties and its complex mechanism of action, which is dependent on both host and bacterial factors. A thorough understanding of its structure, properties, and the experimental methods used for its evaluation is essential for the ongoing development of new anti-tubercular agents and the optimization of existing treatment regimens. This guide provides a foundational technical overview to support these critical research and development endeavors.

References

In Vitro Effects of Pyrazinamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of pyrazinamide (PZA), a critical first-line antitubercular agent. PZA, a prodrug, is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[1][2][3][4][5][6][7][8] Its activity is notably more potent in the acidic environments found within host macrophages, which contributes to the discrepancy between its strong in vivo efficacy and modest in vitro activity under standard neutral pH conditions.[2][3][9][10][11][12][13] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on pyrazinamide, providing insights into its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) parameters.

Table 1: In Vitro Activity of Pyrazinamide and Pyrazinoic Acid

CompoundOrganismIn Vitro ModelpHKey FindingsReference
Pyrazinamide (PZA)Mycobacterium tuberculosisAxenic Culture5.8Sterilizing effect rate of 0.10 log10 CFU/mL/day starting on day 6.[14][15][16]
Pyrazinamide (PZA)Mycobacterium tuberculosisAxenic Culture5.6Bactericidal concentration of 50 µg/mL.[13]
Pyrazinamide (PZA)Mycobacterium tuberculosisChemostat Culture6.3Bactericidal effects observed between 250 and 500 µg/mL.[13]
Pyrazinoic Acid (POA)Mycobacterium tuberculosisAxenic Culture5.5 or 6.0Inhibition of C16 biosynthesis.[17]
5-Chloro-pyrazinamideMycobacterium tuberculosisAxenic CultureN/A96% inhibition of fatty acid biosynthesis.[17]
n-Propyl PyrazinoateMycobacterium tuberculosisAxenic CultureN/A94% inhibition of fatty acid biosynthesis.[17]

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of Pyrazinamide

ParameterIn Vitro ModelValueSignificanceReference
AUC0-24/MIC for 90% Maximal EffectPK/PD Model209.08Target for achieving sterilizing effect.[14][15][16]
Resistance SuppressionPK/PD ModelLinked to the percentage of time the concentration persists above the MIC.Important for preventing the emergence of drug resistance.[14][15]

Table 3: Pyrazinamide Resistance in Mycobacterium tuberculosis

Resistance MechanismMethod of DetectionPrevalenceKey PointsReference
pncA MutationsGene SequencingMajor mechanism of PZA resistance.[3][4][5][7][8]Mutations lead to loss of pyrazinamidase activity, preventing the conversion of PZA to its active form, POA.[3][4][5][7][8]
Non-pncA MutationsGene SequencingPresent in some PZA-resistant isolates.Mutations in genes such as rpsA and panD have been associated with PZA resistance.[18]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of pyrazinamide and a typical workflow for assessing its in vitro activity.

PZA_Mechanism_of_Action cluster_extracellular Extracellular Space (Acidic pH) cluster_bacterium Mycobacterium tuberculosis cluster_targets Cellular Targets PZA Pyrazinamide (PZA) (Prodrug) PZA_in PZA PZA->PZA_in Passive Diffusion POA_H Protonated Pyrazinoic Acid (HPOA) HPOA_in HPOA POA_H->HPOA_in Re-entry by Diffusion PncA Pyrazinamidase (PncA) PZA_in->PncA POA_ion Pyrazinoic Acid (POA-) PncA->POA_ion Conversion Efflux Efflux Pump POA_ion->Efflux Membrane Disruption of Membrane Potential POA_ion->Membrane FAS1 Inhibition of Fatty Acid Synthase I POA_ion->FAS1 ATP Depletion of Cellular ATP POA_ion->ATP Efflux->POA_H Export & Protonation HPOA_in->POA_ion Dissociation

Caption: Mechanism of action of pyrazinamide in Mycobacterium tuberculosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are protocols for key experiments cited in the literature.

Pyrazinamide Susceptibility Testing in Axenic Culture

This protocol is adapted from methodologies used to determine the minimum inhibitory concentration (MIC) and bactericidal activity of PZA against M. tuberculosis in a liquid medium.

1. Media Preparation:

  • Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Adjust the pH of the medium to 5.8 using hydrochloric acid. Acidic pH is critical for PZA activity in vitro.[2][3][9][13]

2. Inoculum Preparation:

  • Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth at neutral pH.

  • Wash the bacterial cells with phosphate-buffered saline (PBS).

  • Resuspend the pellet in the acidic 7H9 medium and adjust the optical density at 600 nm (OD600) to obtain a starting inoculum of approximately 10^5 colony-forming units (CFU)/mL.

3. Drug Preparation:

  • Prepare a stock solution of pyrazinamide in sterile distilled water.

  • Perform serial dilutions to obtain the desired final concentrations in the assay.

4. Assay Setup:

  • In a 96-well microplate, add 100 µL of the bacterial suspension to each well.

  • Add 100 µL of the appropriate PZA dilution to the test wells. Include a drug-free control.

  • Incubate the plates at 37°C.

5. Determination of MIC:

  • After 7-14 days of incubation, determine the MIC as the lowest concentration of PZA that inhibits visible growth.

6. Determination of Bactericidal Activity:

  • At various time points (e.g., day 0, 3, 6, 9, 12), collect aliquots from the wells.

  • Perform serial dilutions in PBS and plate on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the CFUs.

  • Plot the log10 CFU/mL against time to determine the kill kinetics.

PZA_Susceptibility_Workflow start Start media_prep Prepare Acidic 7H9 Broth (pH 5.8) start->media_prep inoculum_prep Prepare M. tuberculosis Inoculum (10^5 CFU/mL) media_prep->inoculum_prep drug_prep Prepare Serial Dilutions of Pyrazinamide inoculum_prep->drug_prep assay_setup Set up 96-well Plate Assay (Bacteria + PZA) drug_prep->assay_setup incubation Incubate at 37°C assay_setup->incubation mic_determination Determine MIC (Visual Inspection) incubation->mic_determination bactericidal_assay Perform CFU Counts at Time Intervals incubation->bactericidal_assay end End mic_determination->end data_analysis Analyze Kill Kinetics bactericidal_assay->data_analysis data_analysis->end

Caption: Workflow for in vitro pyrazinamide susceptibility testing.
Macrophage Infection Model

This model is used to evaluate the intracellular activity of PZA in a more physiologically relevant environment.

1. Cell Culture:

  • Culture human or murine macrophages (e.g., THP-1 or J774A.1) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours.

2. Bacterial Infection:

  • Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 10:1 for 4 hours.

  • Wash the cells with PBS to remove extracellular bacteria.

3. Drug Treatment:

  • Add fresh culture medium containing various concentrations of PZA to the infected cells.

  • Include an untreated control.

4. Intracellular Viability Assessment:

  • At different time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the macrophages with 0.1% saponin or Triton X-100.

  • Serially dilute the lysates and plate on 7H11 agar to enumerate intracellular CFUs.

5. Data Analysis:

  • Calculate the change in intracellular bacterial numbers over time to determine the efficacy of PZA.

This guide provides a foundational understanding of the in vitro effects of pyrazinamide. For more specific applications and advanced techniques, researchers are encouraged to consult the primary literature.

References

Pifazin (Pefloxacin): A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Pifazin, the brand name for the fluoroquinolone antibiotic Pefloxacin. The following sections detail quantitative data, experimental methodologies, and visual representations of key processes to support research and drug development efforts.

Core Physicochemical Properties

Pefloxacin is a synthetic, broad-spectrum antibacterial agent. An understanding of its physicochemical properties, particularly solubility and stability, is crucial for formulation development, ensuring therapeutic efficacy and safety. Pefloxacin is known to exist in different crystalline forms, which can influence its dissolution profile.

Pefloxacin Solubility Data

The solubility of Pefloxacin is influenced by the solvent, pH, and the specific salt form used (e.g., Pefloxacin mesylate). The following tables summarize the available quantitative solubility data.

Table 1: Solubility of Pefloxacin Mesylate in Various Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Water67156.0Sonication may be recommended to aid dissolution.[1]
DMSO1432.59-
Ethanol< 1-Insoluble or slightly soluble.[1]
Dimethyl Formamide~ 3--

Table 2: Solubility in Mixed Solvent Systems

Solvent SystemSolubility (mg/mL)Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25Clear solution.
10% DMSO, 90% Corn Oil≥ 1.25Clear solution.
1:3 solution of DMSO:PBS (pH 7.2)~ 0.25For Pefloxacin mesylate hydrate.

Fluoroquinolones, as a class, tend to exhibit higher aqueous solubility at both acidic and basic pH ranges.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the thermodynamic equilibrium solubility of Pefloxacin in a specific solvent system.

Materials:

  • Pefloxacin (or its salt form)

  • Solvent of interest (e.g., purified water, buffer solutions of varying pH)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Prepare a series of vials containing a known volume of the solvent.

  • Addition of Solute: Add an excess amount of Pefloxacin to each vial to ensure a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by sampling at various time points until the concentration of the dissolved Pefloxacin plateaus.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant. Dilute the sample as necessary with the solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Determine the concentration of Pefloxacin in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of Pefloxacin in the solvent, taking into account any dilution factors.

Below is a Graphviz diagram illustrating the workflow of the shake-flask solubility determination method.

G cluster_0 Shake-Flask Solubility Workflow A 1. Add excess Pefloxacin to solvent B 2. Agitate at constant temperature (24-72h) A->B C 3. Centrifuge to separate solid B->C D 4. Withdraw and dilute supernatant C->D E 5. Analyze concentration (e.g., HPLC) D->E F 6. Calculate solubility E->F

Shake-Flask Solubility Determination Workflow

Pefloxacin Stability Data

The stability of Pefloxacin is a critical parameter that can be affected by various environmental factors. Forced degradation studies are employed to understand the degradation pathways and the intrinsic stability of the molecule.

Table 3: Stability of Pefloxacin under Forced Degradation Conditions

Stress ConditionConditionsDegradation (%)Observations
Acidic0.1 M HCl, reflux for 6 hoursSignificant-
Alkaline0.1 M NaOH, reflux for 6 hoursMild-
Oxidative3% H₂O₂, 24 hours at room temperatureSignificant-
PhotolyticExposure to UV light for 24 hoursSignificant-
Dry Heat50°C for 7 daysNegligible (<1%)The drug is stable to dry heat.

Storage Stability:

  • Solid Form: Pefloxacin mesylate hydrate is stable for at least 4 years when stored at -20°C.

  • Aqueous Solution: It is recommended not to store aqueous solutions for more than one day.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation profile of a drug substance.

Objective: To investigate the degradation behavior of Pefloxacin under various stress conditions.

Materials:

  • Pefloxacin

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • Reflux condenser

  • Water bath

  • UV light chamber

  • Oven

  • HPLC with a photodiode array (PDA) detector

General Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Pefloxacin in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: Mix the Pefloxacin stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl). Reflux the mixture for a specified period (e.g., 6 hours) or until sufficient degradation is observed.

  • Alkaline Hydrolysis: Mix the Pefloxacin stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Reflux the mixture for a specified period (e.g., 6 hours).

  • Oxidative Degradation: Treat the Pefloxacin stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature for a specified time (e.g., 24 hours).

  • Photolytic Degradation: Expose the Pefloxacin stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for a defined duration.

  • Thermal Degradation (Dry Heat): Expose the solid Pefloxacin powder to a high temperature (e.g., 50°C) in an oven for an extended period (e.g., 7 days).

  • Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method. The use of a PDA detector can help in assessing the peak purity of the parent drug and identifying the formation of degradation products.

Pefloxacin Degradation Pathway

The degradation of Pefloxacin, like other fluoroquinolones, often involves modifications to the piperazine ring and the quinolone core. The piperazine moiety is particularly susceptible to oxidative degradation.

Below is a conceptual diagram representing a potential degradation pathway for Pefloxacin, highlighting the susceptible chemical groups.

Conceptual Degradation Pathway of Pefloxacin

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pyrazinamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Pifazin" is not a recognized pharmaceutical agent. This guide assumes the user intended to research "Pyrazinamide," a first-line medication for the treatment of tuberculosis. All information herein pertains to Pyrazinamide.

This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of pyrazinamide, tailored for researchers, scientists, and drug development professionals. It includes detailed data, experimental methodologies, and visual representations of key pathways and processes.

Pharmacokinetics

Pyrazinamide is well-absorbed orally and widely distributed throughout the body, including into the cerebrospinal fluid.[1][2] Its pharmacokinetic profile is crucial for its efficacy in treating tuberculosis, particularly its ability to penetrate and act in the acidic environment of macrophages and inflamed tissues.[1][3]

Absorption

Pyrazinamide is rapidly and almost completely absorbed from the gastrointestinal tract.[4] The oral bioavailability is approximately 90%.[5]

Distribution

Following absorption, pyrazinamide distributes extensively into body tissues and fluids, including the lungs, kidneys, and cerebrospinal fluid, which is particularly important for treating tuberculous meningitis.[1][2]

Metabolism

Pyrazinamide is a prodrug that is primarily metabolized in the liver.[1][4] It is hydrolyzed by the enzyme pyrazinamidase (encoded by the pncA gene) within Mycobacterium tuberculosis to its active form, pyrazinoic acid (POA).[5][6] In the human body, pyrazinamide is also metabolized to pyrazinoic acid, which is then hydroxylated to 5-hydroxypyrazinoic acid.

Excretion

The metabolites of pyrazinamide are primarily cleared by the kidneys.[1] The parent drug is also renally cleared.[5] The half-life of pyrazinamide is approximately 9 to 10 hours.[1]

Pharmacodynamics

Pyrazinamide is a unique antitubercular agent with bactericidal activity, particularly against semi-dormant mycobacteria residing in acidic environments.[6][7] This "sterilizing" action is critical for shortening the duration of tuberculosis therapy.[6][7]

Mechanism of Action

The precise mechanism of action of pyrazinamide is complex and thought to involve multiple targets.[7] The primary mechanism involves the accumulation of its active form, pyrazinoic acid, within the mycobacterium.[7][8]

  • Conversion to Active Form : Pyrazinamide diffuses into M. tuberculosis, where the bacterial enzyme pyrazinamidase converts it to pyrazinoic acid.[6][8]

  • Accumulation in Acidic Environment : In an acidic environment (pH 5 to 6), pyrazinoic acid is protonated and is thought to diffuse back into the bacillus, leading to its accumulation.[7][8]

  • Disruption of Cellular Functions : The accumulation of pyrazinoic acid is believed to disrupt several vital cellular functions, including:

    • Inhibition of Fatty Acid Synthase I (FAS-I) : Pyrazinoic acid has been proposed to inhibit FAS-I, an enzyme essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[3][6]

    • Disruption of Membrane Potential and Energy Production : The accumulation of the acidic pyrazinoic acid may disrupt the membrane potential and interfere with energy production.[4][8]

    • Inhibition of Trans-translation : Pyrazinoic acid has also been suggested to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a process that helps bacteria survive under stress.[7][8]

Data Presentation

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of pyrazinamide.

Table 1: Pharmacokinetic Parameters of Pyrazinamide

ParameterValueReference
Bioavailability (Oral)~90%[5]
Time to Peak Plasma Concentration (Tmax)2 to 4 hours[1]
Half-life (t½)9 - 10 hours[1]
DistributionWidely distributed, including CSF[1][2]
MetabolismHepatic[1][4]
ExcretionRenal[1]

Table 2: Pharmacodynamic Parameters of Pyrazinamide

ParameterValueReference
ActivityBactericidal[1]
Spectrum of ActivityMycobacterium tuberculosis complex[6]
Optimal pH for ActivityAcidic (pH 5.0-5.5)[3][8]
Minimal Inhibitory Concentration (MIC) at pH 5.520 mg/L[3]
Primary Mechanism of ResistanceMutations in the pncA gene[6][7]

Experimental Protocols

Analysis of Pyrazinamide Pharmacokinetics in Clinical Trials

A common methodology for analyzing pyrazinamide pharmacokinetic data in clinical trials involves population nonlinear mixed-effects modeling. This approach was utilized in the Study 31/ACTG A5349, a large Phase 3 randomized controlled trial.[9][10][11]

Objective: To characterize pyrazinamide pharmacokinetic parameters, identify risk factors for drug exposure variability, and evaluate the relationship between exposure and efficacy/safety outcomes.[10][11]

Methodology:

  • Study Design: A Phase 3, randomized, controlled clinical trial (NCT02410772).[10][11]

  • Dosing: Pyrazinamide was administered once daily, with doses based on weight bands (e.g., 1,000 mg for 40 to <55 kg, 1,500 mg for 55–75 kg, and 2,000 mg for >75 kg).[12]

  • Sample Collection: Plasma samples were collected from participants at various time points between weeks 2 and 8 of treatment. A subset of participants underwent intensive sampling at 0.5, 3, 5, 9, 12, and 24 hours after dosing.[12]

  • Pharmacokinetic Analysis: Steady-state pharmacokinetic data were analyzed using population nonlinear mixed-effects models.[10][11] This statistical method allows for the estimation of typical population pharmacokinetic parameters and the variability between individuals.

  • Exposure-Response Analysis: The contribution of pyrazinamide exposure (e.g., Area Under the Curve - AUC) to long-term efficacy was evaluated using parametric time-to-event models. The relationship with safety outcomes was assessed using logistic regression.[10][11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PZA_Mechanism_of_Action cluster_extracellular Extracellular (Acidic pH) cluster_bacterium Mycobacterium tuberculosis PZA_ext Pyrazinamide (PZA) PZA_intra Pyrazinamide (PZA) PZA_ext->PZA_intra Passive Diffusion PZA_enzyme Pyrazinamidase (pncA) PZA_intra->PZA_enzyme Substrate POA Pyrazinoic Acid (POA) PZA_enzyme->POA Conversion POA_accum POA Accumulation POA->POA_accum Protonation and Trapping FAS1 Fatty Acid Synthase I (FAS-I) POA_accum->FAS1 Inhibition Membrane Membrane Disruption & Energy Depletion POA_accum->Membrane Disruption Trans Inhibition of Trans-translation POA_accum->Trans Inhibition CellDeath Bactericidal Effect FAS1->CellDeath Membrane->CellDeath Trans->CellDeath

Caption: Mechanism of action of Pyrazinamide in Mycobacterium tuberculosis.

PK_Study_Workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_modeling_phase Modeling & Analysis Phase Dosing Drug Administration (Pyrazinamide Dosing) Sampling Plasma Sample Collection Dosing->Sampling Timed Intervals Quantification LC-MS/MS Quantification Sampling->Quantification PopPK Population PK Modeling (Nonlinear Mixed-Effects) Quantification->PopPK ExposureResponse Exposure-Response Analysis PopPK->ExposureResponse Results PK Parameters & Exposure-Response Relationship ExposureResponse->Results

Caption: Workflow for a typical population pharmacokinetic study.

References

The Scarcity of Publicly Available Research on Pifazin Analogues and Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pifazin, the trademark name for the compound Pifarnine, is recognized for its role as an anti-ulcer agent.[1] Despite its established therapeutic use, a comprehensive review of publicly accessible scientific literature reveals a significant lack of research and development into its analogues and derivatives. This technical guide aims to summarize the existing knowledge on this compound (Pifarnine) and to highlight the current void in the exploration of its chemical space for the development of novel therapeutic agents.

This compound (Pifarnine): Core Compound Profile

Pifarnine is chemically identified as 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyl-2,6,10-dodecatrienyl)piperazine.[1][2] It is classified as a non-anticholinergic gastric anti-secretory agent.[1]

Physicochemical Properties of Pifarnine

A summary of the key physicochemical properties of Pifarnine is provided in the table below.

PropertyValueSource
Molecular FormulaC27H40N2O2[1]
Molecular Weight424.62 g/mol [1]
CAS Registry Number56208-01-6[1]
AppearanceLight yellow viscous liquid[1]
SolubilityReadily soluble in most organic solvents; practically insoluble in water[1]
pK14.10[1]
pK23.25[1]
Pharmacological Data on Pifarnine

Quantitative pharmacological data for Pifarnine is limited in the public domain. The available toxicity data is presented below.

TestSpeciesRouteValueSource
LD50MiceOral2175 mg/kg[1]
LD50RatsOral2610 mg/kg[1]
LD50MiceIV40.6 mg/kg[1]
LD50RatsIV33.3 mg/kg[1]
Approx. LD50MiceIP500 mg/kg[1]

Pifarnine is a mixture of four stereoisomers (ZZ, EZ, ZE, EE). Notably, the separation of these isomers has not resulted in compounds with significantly different activity or toxicity profiles compared to the mixture.[1]

The Apparent Lack of this compound Analogues and Derivatives

Extensive searches of chemical and pharmacological databases for "this compound analogues," "this compound derivatives," "Pifarnine analogues," and "Pifarnine derivatives" did not yield any specific compounds that are explicitly described as such. The scientific literature appears to be silent on the synthesis, characterization, and biological evaluation of molecules structurally derived from Pifarnine.

This absence of data prevents the fulfillment of key requirements for an in-depth technical guide, including:

  • Comparative Data Presentation: Without analogues, no quantitative data can be summarized into tables for comparison of efficacy, potency, or other pharmacological parameters.

  • Detailed Experimental Protocols: There are no specific experimental protocols cited for the synthesis or biological screening of this compound analogues.

  • Signaling Pathway and Workflow Diagrams: The precise molecular mechanism and signaling pathway of Pifarnine are not well-documented, making it impossible to create a specific signaling pathway diagram. Similarly, without established experimental workflows for analogue screening, a relevant diagram cannot be generated.

Potential Areas for Future Research

The lack of exploration into this compound analogues represents a potential untapped area for drug discovery and development. A systematic structure-activity relationship (SAR) study could be initiated by modifying the key structural features of the Pifarnine molecule. The general workflow for such a study is outlined below.

SAR_Workflow cluster_0 Lead Compound cluster_1 Analogue Synthesis cluster_2 Biological Evaluation cluster_3 Data Analysis Pifarnine Pifarnine (Lead) Modification Structural Modification (e.g., R-group substitution) Pifarnine->Modification Identify key moieties Purification Purification & Characterization Modification->Purification Screening In Vitro Screening (e.g., anti-secretory assay) Purification->Screening Toxicity Toxicity Assessment Screening->Toxicity SAR SAR Analysis Toxicity->SAR Optimization Lead Optimization SAR->Optimization Optimization->Modification Iterative Design

References

An In-Depth Technical Review of Pifazin (Pifarnine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a comprehensive review of the available scientific literature on Pifazin, also known as Pifarnine. It is intended for informational purposes for a scientific audience. The information presented here is based on limited and dated sources, and a thorough investigation into the compound's development history and potential proprietary data would be necessary for a complete understanding.

Introduction

This compound (Pifarnine) is a chemical compound that has been investigated for its potential therapeutic effects on the gastrointestinal system. Early research, primarily conducted in the late 1970s, identified this compound as an agent with gastric anti-secretory and cytoprotective properties. This review aims to synthesize the available data on this compound, focusing on its mechanism of action, experimental data, and the signaling pathways potentially involved in its physiological effects. However, it is crucial to note that the available literature on this compound is sparse and largely originates from preliminary studies.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are summarized below.

PropertyValue
IUPAC Name 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine
Molecular Formula C27H40N2O2
Molecular Weight 424.6 g/mol
Synonyms Pifarnine, U-27

Pharmacological Profile

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in the available scientific literature. Early studies suggest a dual role in the gastrointestinal tract:

  • Gastric Anti-Secretory Effects: this compound has been shown to reduce the secretion of gastric acid. However, the specific molecular targets and signaling pathways responsible for this inhibition remain undefined. It is unclear whether this compound acts on histamine H2 receptors, proton pumps, or other regulatory pathways involved in acid secretion.

  • Cytoprotective Effects: this compound has demonstrated a protective effect on the gastric mucosa, independent of its anti-secretory action. One study has suggested that this cytoprotection is not mediated by endogenous prostaglandins, which distinguishes it from many other gastroprotective agents. The alternative pathways for this protective effect have not been identified.

Signaling Pathways

Due to the limited research, the specific signaling pathways modulated by this compound are unknown. A hypothetical pathway for its cytoprotective action, independent of prostaglandins, is presented below. This diagram is speculative and intended to guide future research.

G This compound This compound Unknown_Receptor Unknown Receptor This compound->Unknown_Receptor Binds to Intracellular_Signaling_Cascade Intracellular Signaling Cascade Unknown_Receptor->Intracellular_Signaling_Cascade Activates Cellular_Protection Cellular Protection (e.g., increased mucus/bicarbonate secretion, enhanced mucosal blood flow) Intracellular_Signaling_Cascade->Cellular_Protection Leads to

Caption: Hypothetical signaling pathway for this compound's cytoprotective effects.

Experimental Data

The quantitative data on this compound's efficacy and potency are not available in the reviewed literature. No information on IC50, Ki, or EC50 values, nor detailed pharmacokinetic and pharmacodynamic data, has been publicly reported.

Preclinical Studies

Information on specific preclinical models and detailed experimental protocols is scarce. The available abstracts refer to studies on gastric ulcerations in rats, but do not provide specifics on the models used (e.g., ethanol-induced, stress-induced), the dosages administered, or the detailed methodologies for assessing outcomes.

Clinical Studies

A preliminary clinical study on the gastric anti-secretory activity of this compound has been mentioned in the literature.[1] This study reportedly involved patients with various gastrointestinal conditions, including:

  • Enteritis

  • Peptic esophagitis

  • Gastritis

  • Jejunal diseases

  • Peptic ulcer

However, the results of this study, including quantitative measures of efficacy, patient demographics, dosing regimens, and statistical analyses, are not available in the public domain.

Discussion and Future Directions

The existing body of literature on this compound (Pifarnine) is insufficient to form a comprehensive understanding of its therapeutic potential. The early indications of gastric anti-secretory and cytoprotective effects are intriguing, particularly the suggestion of a prostaglandin-independent mechanism of cytoprotection. However, the lack of follow-up research for several decades suggests that the development of this compound may have been discontinued.

For researchers interested in revisiting this compound, the following areas would be critical to investigate:

  • Target Identification: Elucidating the molecular target(s) of this compound is paramount to understanding its mechanism of action.

  • In Vitro and In Vivo Pharmacology: Comprehensive studies are needed to determine the potency, efficacy, and pharmacokinetic/pharmacodynamic profile of this compound.

  • Signaling Pathway Analysis: Modern molecular biology techniques could be employed to identify the intracellular signaling cascades affected by this compound.

  • Historical Data Retrieval: A thorough search for any unpublished data or internal reports from the original developers could provide invaluable information.

Conclusion

This compound (Pifarnine) represents a historical footnote in gastrointestinal pharmacology. While early research hinted at a novel mechanism of gastric protection, the lack of subsequent investigation has left significant gaps in our knowledge. Without further, in-depth research, the full potential of this compound as a therapeutic agent remains unknown. The information presented in this guide, based on the limited available data, should serve as a starting point for any future investigations into this compound.

References

Pifazin (Pimavanserin) Safety and Toxicity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of Pifazin (Pimavanserin), a selective serotonin inverse agonist and antagonist, primarily targeting the 5-HT2A receptor. The information presented herein is compiled from publicly available data, including U.S. Food and Drug Administration (FDA) reviews and clinical trial publications, to support research and drug development activities.

Executive Summary

Pimavanserin is an atypical antipsychotic approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. Its mechanism of action, which avoids direct antagonism of dopaminergic receptors, is a key differentiator from other antipsychotics and is linked to its favorable motor symptom safety profile in this patient population.

The overall safety profile of Pimavanserin has been characterized through extensive preclinical and clinical evaluations. Key safety considerations include a boxed warning for increased mortality in elderly patients with dementia-related psychosis and a risk of QT interval prolongation. Nonclinical studies have identified multi-organ phospholipidosis in several species, a finding common to cationic amphiphilic drugs, which has been thoroughly evaluated by regulatory authorities. This guide provides a detailed examination of the available safety and toxicity data to inform a comprehensive understanding of Pimavanserin's risk-benefit profile.

Preclinical Toxicology

A comprehensive set of preclinical toxicology studies were conducted to evaluate the safety of Pimavanserin in various animal models. These studies included single and repeat-dose toxicity, genetic toxicology, carcinogenicity, and reproductive and developmental toxicity assessments.

Acute and Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in mice, rats, and monkeys for up to 12 months. The most notable finding across species was the induction of multi-organ phospholipidosis, characterized by the excessive accumulation of phospholipids in cells.[1] In rats, this was associated with inflammation and secondary inflammatory fibrosis in the lungs.[2] However, the FDA concluded that this fibrosis was a secondary effect of chronic inflammation and not a direct drug-induced injury.[2] A no-observed-effect level (NOEL) for chronic inflammation in the lungs of rats was established, providing a safety margin relative to human exposure.[2]

Genetic Toxicology

Pimavanserin was evaluated for its genotoxic potential in a standard battery of in vitro and in vivo assays. The results of these studies were negative, indicating that Pimavanserin is not mutagenic or clastogenic.[2]

Table 1: Summary of Genetic Toxicology Studies

Assay TypeTest SystemResult
In vitro Ames AssayS. typhimuriumNon-mutagenic
In vitro Mouse Lymphoma AssayL5178Y mouse lymphoma cellsNon-mutagenic
In vivo Mouse Micronucleus AssayCD-1 miceNo evidence of clastogenicity
Carcinogenicity

Long-term carcinogenicity studies were conducted in both rats and mice. Pimavanserin did not induce any significant increases in tumors in either species, indicating a lack of carcinogenic potential under the conditions of these studies.[2]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies were conducted to assess the potential effects of Pimavanserin on fertility and embryo-fetal development.

Table 2: Summary of Reproductive and Developmental Toxicity Findings

Study TypeSpeciesKey Findings
Fertility and Early Embryonic DevelopmentRatNo effects on fertility.
Embryo-Fetal DevelopmentRatNo developmental effects at doses up to 10 times the maximum recommended human dose (MRHD). Maternal toxicity, lower pup survival, and body weight were observed at higher doses.
Embryo-Fetal DevelopmentRabbitNo developmental effects at doses up to 12 times the MRHD.

Clinical Safety

The clinical safety of Pimavanserin has been evaluated in a comprehensive program of clinical trials involving patients with Parkinson's disease psychosis and other neurodegenerative diseases.

Adverse Reactions in Clinical Trials

The most common adverse reactions reported in placebo-controlled clinical trials are summarized in the table below.

Table 3: Common Adverse Reactions (≥2% and greater than placebo) in Pimavanserin-Treated Patients

Adverse ReactionPimavanserin (N=202)Placebo (N=231)
Peripheral Edema7%2%
Nausea7%4%
Confusional State6%3%
Hallucination5%3%
Constipation4%3%
Gait Disturbance2%<1%
Serious Adverse Events and Boxed Warning

Pimavanserin carries a boxed warning regarding an increased risk of mortality in elderly patients with dementia-related psychosis.[1] This is a class-wide warning for all antipsychotic drugs. In placebo-controlled studies of Pimavanserin in patients with Parkinson's disease psychosis, the incidence of death was 1.5% in the Pimavanserin group compared to 0.4% in the placebo group.

QT Interval Prolongation

Pimavanserin has been shown to prolong the QT interval. This effect is a key safety consideration and requires careful patient selection and monitoring. The mechanism is believed to involve the blockade of the hERG potassium channel.

Experimental Protocols

While detailed, proprietary experimental protocols are not fully available in the public domain, the following descriptions are based on information from FDA reviews and clinical trial registries.

Preclinical Toxicology Study Designs
  • Genetic Toxicology:

    • Ames Assay: Standard strains of Salmonella typhimurium and Escherichia coli were used to assess for the induction of point mutations, with and without metabolic activation.

    • Mouse Lymphoma Assay: L5178Y mouse lymphoma cells were used to evaluate for the induction of forward mutations at the thymidine kinase (TK) locus.

    • Mouse Micronucleus Assay: CD-1 mice were administered Pimavanserin, and bone marrow erythrocytes were examined for the presence of micronuclei, an indicator of chromosomal damage.[2]

  • Carcinogenicity Studies: Long-term studies (up to 2 years) were conducted in rats and mice, with Pimavanserin administered in the diet. The studies were designed to assess the potential for tumor formation at various dose levels.[2]

  • Reproductive Toxicity:

    • Fertility and Early Embryonic Development (Rat): Male and female rats were dosed prior to and during mating to assess effects on fertility and early embryonic development.

    • Embryo-Fetal Development (Rat and Rabbit): Pregnant animals were dosed during the period of organogenesis to evaluate potential effects on fetal development.

Clinical Trial Safety Assessment Protocol (Example - Phase 3)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Patients with a diagnosis of Parkinson's disease and psychotic symptoms.

  • Treatment: Patients were randomized to receive a fixed dose of Pimavanserin or placebo once daily for a specified duration (e.g., 6 weeks).

  • Safety Assessments:

    • Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation.

    • Regular physical examinations, including vital signs.

    • 12-lead electrocardiograms (ECGs) at baseline and at specified intervals to monitor for QT interval changes.

    • Clinical laboratory tests (hematology, chemistry, urinalysis).

    • Suicidality assessment using standardized scales.

    • Assessment of motor function using scales such as the Unified Parkinson's Disease Rating Scale (UPDRS).

Visualizations

Signaling Pathway

Pimavanserin_Mechanism cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_R->Gq_protein Activates Reduced_Psychosis Reduced Psychotic Symptoms 5HT2A_R->Reduced_Psychosis PLC Phospholipase C Gq_protein->PLC Activates Pimavanserin Pimavanserin Pimavanserin->5HT2A_R Inverse Agonist/ Antagonist Serotonin Serotonin Serotonin->5HT2A_R Agonist IP3_DAG IP3 and DAG PLC->IP3_DAG Produces Downstream_Signaling Downstream Signaling (e.g., Ca2+ release, PKC activation) IP3_DAG->Downstream_Signaling Leads to

Caption: Mechanism of Action of Pimavanserin at the 5-HT2A Receptor.

Experimental Workflow

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Ames Ames Test Micronucleus Micronucleus Assay Ames->Micronucleus MLA Mouse Lymphoma Assay MLA->Micronucleus Acute_Tox Acute Toxicity Micronucleus->Acute_Tox Repeat_Dose_Tox Repeat-Dose Toxicity Acute_Tox->Repeat_Dose_Tox Carcinogenicity Carcinogenicity Repeat_Dose_Tox->Carcinogenicity Repro_Tox Reproductive Toxicity Repeat_Dose_Tox->Repro_Tox IND_Submission IND Submission Carcinogenicity->IND_Submission Repro_Tox->IND_Submission Start Preclinical Safety Assessment Start->Ames Start->MLA QT_Prolongation_Risk_Management Pimavanserin Pimavanserin Administration hERG_Block hERG Channel Blockade Pimavanserin->hERG_Block QT_Prolongation QT Interval Prolongation hERG_Block->QT_Prolongation Torsades Risk of Torsades de Pointes QT_Prolongation->Torsades Patient_Screening Patient Screening (e.g., baseline ECG, electrolyte levels) Risk_Mitigation Risk Mitigation Strategy Patient_Screening->Risk_Mitigation Concomitant_Meds Avoid Concomitant QT-Prolonging Drugs Concomitant_Meds->Risk_Mitigation Monitoring Regular ECG Monitoring Monitoring->Risk_Mitigation Risk_Mitigation->Torsades Reduces Risk

References

Methodological & Application

A Note on the Synthesis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Providing detailed protocols for the synthesis of pharmaceutical compounds such as Pifazin (Pyrazinamide) is restricted. The synthesis of active pharmaceutical ingredients requires specialized equipment, controlled environments, and stringent adherence to safety and regulatory protocols (Good Manufacturing Practices) to ensure the final product is safe, effective, and pure. Unauthorized synthesis can pose significant risks.

This document, therefore, focuses on the established scientific understanding of Pyrazinamide from a drug development and clinical perspective, including its mechanism of action, historical context, and therapeutic properties, which are crucial for researchers in the field.

Introduction to Pyrazinamide (this compound)

Pyrazinamide is a critical first-line medication used in combination with other drugs for the treatment of tuberculosis (TB), an infectious disease caused by Mycobacterium tuberculosis.[1][2] It was first synthesized in 1936, but its potent antitubercular activity was not recognized until 1952.[1][3] A remarkable aspect of its discovery was its lack of activity against TB in standard in vitro cultures at neutral pH, which nearly caused it to be overlooked.[1][4] However, its effectiveness in animal models led to its eventual use in humans, revolutionizing TB therapy.[3][5] The inclusion of Pyrazinamide in treatment regimens helped shorten the duration of therapy from 12 or more months to the current standard of 6 months, significantly improving patient adherence and outcomes.[3][5][6]

Mechanism of Action

Pyrazinamide is a prodrug, meaning it is converted into its active form within the body.[3] This bioactivation process is a key element of its targeted effect against M. tuberculosis.

Key Steps in the Mechanism of Action:

  • Uptake: Pyrazinamide passively diffuses into the M. tuberculosis bacterium.

  • Activation: Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) converts Pyrazinamide into its active form, pyrazinoic acid (POA).[3][7] This conversion is most efficient in an acidic environment.

  • Accumulation: The acidic conditions often found in TB-infected tissues (like the inside of macrophages) cause POA to become protonated and accumulate within the bacterial cell.[6][7][8]

  • Bactericidal Effect: The accumulation of POA disrupts multiple vital functions in the bacterium. While the exact mechanism is still under investigation, leading hypotheses suggest it inhibits coenzyme A synthesis, disrupts membrane transport and energy production, and interferes with the trans-translation process required for protein synthesis.[1][6]

This unique mechanism makes Pyrazinamide highly effective against semi-dormant or "persister" bacteria residing in acidic environments, which other antibiotics may not effectively target.[3][6]

G Mechanism of Action for Pyrazinamide (PZA) cluster_bacterium M. tuberculosis Bacterium PZA_in Pyrazinamide (PZA) PncA Pyrazinamidase (pncA enzyme) PZA_in->PncA Converted by POA Pyrazinoic Acid (POA) (Active Form) Targets Multiple Cellular Targets: - Coenzyme A Synthesis - Membrane Transport - Trans-translation POA->Targets PncA->POA Into Disruption Cellular Disruption & Bactericidal Effect Targets->Disruption PZA_out Pyrazinamide (Prodrug) PZA_out->PZA_in Diffuses into cell G Pyrazinamide Drug Discovery and Development Pathway A Initial Observation (Nicotinamide Activity) B Chemical Synthesis (Pyrazinamide, 1936) A->B Led to C In Vivo Testing (Animal Models) B->C Evaluated in D Clinical Trials (Human Studies, 1950s) C->D Confirmed efficacy for E Mechanism Insight (Acidic pH Activation) D->E Revealed F Combination Therapy (Standard TB Regimen) D->F Established role in E->F Explained efficacy in

References

Application Notes and Protocols for Pifazin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the initial in vitro evaluation of Pifazin, a novel compound with potential applications in cell biology and drug development. The following protocols detail standard experimental procedures to assess the effects of this compound on cell viability, apoptosis, and protein signaling pathways in cultured cells. Adherence to these protocols will ensure reproducible and reliable data generation for the characterization of this compound's cellular and molecular activities.

This compound: Postulated Mechanism of Action

The precise mechanism of action for this compound is currently under investigation. Preliminary studies suggest that this compound may influence key cellular processes such as proliferation and survival by modulating intracellular signaling cascades. One of the hypothesized pathways affected by this compound is the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and apoptosis.[1][2] Further research is required to fully elucidate the molecular targets and signaling pathways modulated by this compound.

Experimental Protocols

Cell Culture and this compound Treatment

A foundational aspect of studying the effects of this compound involves proper cell culture and treatment techniques.

Protocol:

  • Cell Seeding: Plate cells in appropriate cell culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that ensures they are in the logarithmic growth phase at the time of treatment. A typical seeding density is 1 x 10^4 to 5 x 10^4 cells/mL, but this should be optimized for each cell line.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of the solvent) in all experiments.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with subsequent assays.

Cell Viability Assay

To quantify the effect of this compound on cell proliferation and cytotoxicity, a cell viability assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.[3]

Protocol:

  • Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described in section 2.1.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Data Presentation:

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle)1.25 ± 0.08100
11.18 ± 0.0694.4
100.85 ± 0.0568.0
500.42 ± 0.0333.6
1000.15 ± 0.0212.0
Apoptosis Assay by Flow Cytometry

To determine if the reduction in cell viability is due to apoptosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[4][5][6][7] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while late apoptotic or necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.[4][5][6][7]

Protocol:

  • Cell Treatment: Seed and treat cells with this compound in 6-well plates.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin-EDTA.[8]

  • Cell Washing: Wash the collected cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (50 µM)45.8 ± 3.535.1 ± 2.819.1 ± 1.9
Western Blotting

Western blotting is used to analyze the expression levels of specific proteins involved in signaling pathways potentially affected by this compound, such as the PI3K/Akt pathway.[9][10][11][12][13]

Protocol:

  • Protein Extraction: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

ProteinVehicle (Relative Density)This compound (50 µM) (Relative Density)
p-Akt1.000.35
Total Akt1.000.98
Bcl-21.000.42
Bax1.001.85
β-actin1.001.00

Visualizations

Signaling Pathway Diagram

Pifazin_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits (?) PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Apoptosis_Regulation Apoptosis Regulation pAkt->Apoptosis_Regulation Inhibits Cell_Survival Cell Survival pAkt->Cell_Survival Promotes

Caption: Postulated this compound signaling pathway.

Experimental Workflow for this compound Evaluation

Pifazin_Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis Cell_Culture Cell Culture (Seeding & Adherence) Pifazin_Treatment This compound Treatment (Dose-Response) Cell_Culture->Pifazin_Treatment Viability_Assay Cell Viability Assay (MTT) Pifazin_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Viability_Assay->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Viability_Assay->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

Logical Relationship of Apoptosis Assay Results

Apoptosis_Assay_Logic cluster_results Cell Populations cluster_interpretation Interpretation Viable Viable (Annexin V- / PI-) Healthy Healthy Cells Viable->Healthy Early_Apoptotic Early Apoptotic (Annexin V+ / PI-) Apoptosis_Initiated Apoptosis Initiated Early_Apoptotic->Apoptosis_Initiated Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+ / PI+) Membrane_Compromised Membrane Compromised Late_Apoptotic->Membrane_Compromised

Caption: Interpretation of apoptosis assay results.

References

Application Notes and Protocols for Pifazin in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available data on Pifazin (also known as Pifarnine) for in vivo animal studies did not yield specific quantitative data on dosage, detailed experimental protocols, or established signaling pathways. The available information primarily identifies this compound as an anti-ulcer agent with a history of clinical use, but lacks the specific preclinical data required to fulfill the detailed application notes and protocols as requested.

While the core requirements for quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams cannot be met due to the absence of specific information in the public domain, this document aims to provide a foundational understanding of this compound based on the limited information available and outlines a general framework for how such studies would be designed.

Overview of this compound

This compound, with the chemical name 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine, has been identified as a compound with anti-ulcer properties. Its therapeutic application has been explored in the context of gastrointestinal diseases. However, detailed preclinical studies outlining its pharmacokinetics, pharmacodynamics, and toxicology in various animal models are not readily accessible.

General Principles for In Vivo Animal Studies of a Novel Anti-Ulcer Agent

In the absence of specific data for this compound, researchers and drug development professionals can refer to established methodologies for evaluating novel anti-ulcer agents in animal models. A general experimental workflow is outlined below.

Experimental Workflow for Preclinical Evaluation

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Pharmacokinetic & Pharmacodynamic Studies cluster_3 Phase 4: Safety Pharmacology & Toxicology Dose Range Finding Dose Range Finding Acute Toxicity Acute Toxicity Dose Range Finding->Acute Toxicity Ulcer Induction Model Ulcer Induction Model Acute Toxicity->Ulcer Induction Model Treatment Groups Treatment Groups Ulcer Induction Model->Treatment Groups Endpoint Analysis Endpoint Analysis Treatment Groups->Endpoint Analysis PK Studies PK Studies Endpoint Analysis->PK Studies PK/PD Modeling PK/PD Modeling PK Studies->PK/PD Modeling PD Studies PD Studies PD Studies->PK/PD Modeling Safety Pharmacology Safety Pharmacology PK/PD Modeling->Safety Pharmacology Repeat-Dose Toxicology Repeat-Dose Toxicology Safety Pharmacology->Repeat-Dose Toxicology

Caption: A generalized workflow for the preclinical evaluation of a novel anti-ulcer agent.

Hypothetical Signaling Pathway for an Anti-Ulcer Agent

The mechanism of action for many anti-ulcer drugs involves the modulation of gastric acid secretion or enhancement of mucosal defense mechanisms. A hypothetical signaling pathway that could be investigated for an agent like this compound is presented below. This diagram illustrates potential targets within a gastric parietal cell.

cluster_0 Gastric Parietal Cell Receptors Receptors (e.g., H2, M3, CCK2) Signaling_Cascades Intracellular Signaling (cAMP, Ca2+) Receptors->Signaling_Cascades Activation Proton_Pump H+/K+ ATPase (Proton Pump) Signaling_Cascades->Proton_Pump Stimulation Acid_Secretion HCl Secretion Proton_Pump->Acid_Secretion Leads to Pifazin_Hypothetical This compound (Hypothetical MOA) Pifazin_Hypothetical->Receptors Antagonism? Pifazin_Hypothetical->Signaling_Cascades Inhibition? Pifazin_Hypothetical->Proton_Pump Direct Inhibition?

Caption: A hypothetical mechanism of action for an anti-ulcer drug like this compound.

Recommendations for Future Research

To generate the specific data required for detailed application notes and protocols for this compound, the following experimental avenues would need to be pursued:

  • Dose-Ranging and Toxicity Studies: Initial studies in rodent models (e.g., mice and rats) to determine the maximum tolerated dose (MTD) and to identify any acute toxicity.

  • Efficacy Studies in Ulcer Models: Evaluation of this compound in established animal models of gastric ulcers, such as those induced by nonsteroidal anti-inflammatory drugs (NSAIDs), ethanol, or stress.

  • Pharmacokinetic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) of this compound in relevant animal species.

  • Mechanism of Action Studies: In vitro and in vivo experiments to elucidate the specific molecular targets and signaling pathways modulated by this compound. This could involve receptor binding assays, enzyme activity assays, and measurement of second messengers.

  • Safety Pharmacology Studies: Assessment of the effects of this compound on major organ systems, including the cardiovascular, respiratory, and central nervous systems.

Until such studies are conducted and the data is made publicly available, it is not possible to provide the detailed, quantitative, and protocol-driven information requested. Researchers interested in using this compound for in vivo animal studies would need to undertake these foundational preclinical investigations.

Application Notes and Protocols for the Analytical Quantification of Pifazin (Pyrazinamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pifazin, chemically known as pyrazinamide, is a cornerstone first-line antituberculosis agent. Accurate and reliable quantification of pyrazinamide in various matrices, including pharmaceutical dosage forms and biological fluids, is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of pyrazinamide using common analytical techniques.

Analytical Methods Overview

Several analytical methods have been developed and validated for the quantification of pyrazinamide. The most prevalent techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Ultra-Performance Liquid Chromatography (UPLC-UV), and UV-Visible Spectrophotometry. These methods offer a range of simplicity, sensitivity, and specificity to suit different analytical needs.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for various analytical methods used for pyrazinamide quantification, providing a comparative overview of their performance characteristics.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy/Recovery (%)Reference
2.00 - 50.00-2.00>85%[1]
20 - 120---[2]
1 - 10--68.94 - 116.02[3]

Table 2: Ultra-Performance Liquid Chromatography (UPLC) Method

Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy/Recovery (%)Reference
5 - 60-5>85%[4]

Table 3: UV-Visible Spectrophotometry Methods

MethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy/Recovery (%)Reference
Area Under Curve (AUC)2 - 16---[5]
Second Order Derivative2 - 16---[5]
Direct UV1.11 - 13.330.0157 - 0.02220.0415 - 0.054699.4 - 103.0[6]
First Order Derivative4 - 20---[7]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of pyrazinamide using different analytical techniques.

HPLC_Workflow prep Sample Preparation (e.g., Dissolution, Extraction) filter Filtration prep->filter hplc HPLC System filter->hplc column C8 or C18 Column hplc->column detector UV Detector column->detector data Data Acquisition and Analysis detector->data UVSpec_Workflow stock Prepare Standard Stock Solution dilutions Prepare Serial Dilutions & Sample Solutions stock->dilutions spectro UV-Vis Spectrophotometer dilutions->spectro measure Measure Absorbance at λmax (e.g., 269 nm) spectro->measure curve Generate Calibration Curve measure->curve quantify Quantify Sample Concentration curve->quantify

References

Pipazine and its Derivatives: Applications in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The heterocyclic compound piperazine and its numerous derivatives represent a significant class of molecules with profound implications for neuroscience research and drug development.[1][2] These compounds are characterized by a six-membered ring containing two nitrogen atoms at opposite positions, a scaffold that allows for diverse chemical modifications and a broad range of pharmacological activities.[1] In the central nervous system (CNS), piperazine derivatives interact with a variety of neurotransmitter systems, leading to their application as antipsychotics, antidepressants, and anxiolytics.[2][3]

The primary mechanism of action for many piperazine compounds involves the modulation of neurotransmitter receptors.[1] Notably, they have been shown to interact with gamma-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter system in the brain.[4][5][6] Some piperazine derivatives act as GABA receptor agonists, enhancing the inhibitory effects of GABA, which can lead to a reduction in neuronal excitability.[4][5][6][7] This mechanism is central to their use in studying and treating conditions characterized by neuronal hyperexcitability.

Furthermore, various piperazine derivatives exhibit significant activity at serotonin (5-HT) and dopamine receptors. For instance, compounds like meta-chlorophenylpiperazine have been shown to interact with serotonergic receptors and inhibit serotonin reuptake.[1] The antipsychotic effects of certain piperazine derivatives, such as clozapine, are attributed to their complex interactions with dopamine and serotonin receptor subtypes.[2][3]

Recent research has also highlighted the potential of piperazine derivatives in the context of neurodegenerative diseases.[8] Some studies have demonstrated their neuroprotective effects, for example, by potentiating TRPC6 channels and protecting dendritic spines from amyloid toxicity in models of Alzheimer's disease.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from selected studies on the effects of piperazine and its derivatives in a neuroscience context.

Compound/DerivativeModel SystemDosage/ConcentrationKey Quantitative FindingReference
Piperazine (Pip)Rat sympathetic ganglia (in vitro)0.1-10 mM (as citrate), 1-30 mM (as hexahydrate)Produced a sustained, reversible depolarization of ganglia.[10]
GABARat sympathetic ganglia (in vitro)1-100 µMEvoked reversible depolarizations.[10]
Compound 100 (a bisbenzamidine with piperazine linker)P. murina pneumonia in mice (in vivo)10 mg/kg, 20 mg/kg, 40 mg/kg (intraperitoneal)Showed marked to very marked anti-Pneumocystis activity.[11]
Compound 101 (a bisbenzamidine with piperazine linker)P. murina pneumonia in mice (in vivo)5 mg/kg, 10 mg/kg (intraperitoneal)Demonstrated moderate anti-Pneumocystis activity.[11]
QuipazineMice (in vivo)Not specifiedInduced a lasting head-twitch response, indicative of psychedelic-like action.[12]
Piperazine citrateCryptosporidium parvum infected mice (in vivo)30 mg/kg (in combination with Nitazoxanide)Resulted in the highest reduction rate of mean number of oocysts.[13]

Key Experimental Protocols

In Vitro Electrophysiological Recording in Rat Sympathetic Ganglia

This protocol is based on the methodology used to study the neuronal effects of piperazine on rat sympathetic ganglia.[10]

Objective: To characterize the effects of piperazine on neuronal membrane potential and conductance.

Materials:

  • Rat superior cervical ganglia

  • Artificial cerebrospinal fluid (aCSF)

  • Piperazine citrate or piperazine hexahydrate

  • GABA (for comparison)

  • Hexamethonium, bicuculline, picrotoxin (for antagonist studies)

  • Glass microelectrodes for intracellular and extracellular recording

  • Amplifiers and data acquisition system

Procedure:

  • Isolate superior cervical ganglia from rats and maintain them in a recording chamber superfused with aCSF at room temperature.

  • For extracellular recordings, place a suction electrode on the ganglion surface to record surface potentials.

  • For intracellular recordings, impale individual ganglionic neurons with high-resistance glass microelectrodes filled with KCl.

  • Establish a stable baseline recording of membrane potential and input resistance.

  • Apply piperazine (0.1-10 mM as citrate or 1-30 mM as hexahydrate) to the superfusing aCSF for a defined period (e.g., 2 minutes).

  • Record changes in membrane potential, conductance, and the configuration of directly evoked action potentials.

  • Wash out the drug with aCSF and allow for recovery to baseline.

  • To investigate the receptor pharmacology, co-apply piperazine with receptor antagonists such as hexamethonium (for nicotinic receptors) or bicuculline/picrotoxin (for GABA receptors) and observe any changes in the piperazine-induced response.

In Vivo Evaluation of Anti-Pneumocystis Activity in Mice

This protocol is adapted from a study evaluating the efficacy of piperazine-linked compounds against Pneumocystis pneumonia.[11]

Objective: To assess the in vivo therapeutic efficacy of piperazine derivatives.

Model: Dexamethasone-treated mice infected with Pneumocystis murina.

Materials:

  • Test compounds (e.g., piperazine-linked bisbenzamidines)

  • Pentamidine (positive control)

  • Vehicle (e.g., 2% ethanol in sterile water)

  • Male C3H/HeN mice (5 weeks old)

  • Dexamethasone

  • Intraperitoneal injection supplies

Procedure:

  • Induce immunosuppression in mice by administering dexamethasone in their drinking water.

  • Infect the immunosuppressed mice with Pneumocystis murina.

  • Randomly assign infected mice to treatment and control groups.

  • Dissolve the test compounds and pentamidine in the vehicle.

  • Administer the compounds or vehicle via intraperitoneal injection once daily for 5 days a week for a predetermined treatment period (e.g., 21 days).

  • Monitor the health and survival of the mice throughout the experiment.

  • At the end of the treatment period, euthanize the mice and collect lung tissue.

  • Quantify the Pneumocystis murina cyst burden in the lungs using microscopic techniques (e.g., staining and counting).

  • Compare the cyst burdens in the treated groups to the untreated control group to determine the efficacy of the compounds.

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_Receptor GABA-A Receptor GABA_vesicle->GABA_Receptor GABA Release Chloride_Channel Cl- Channel (Closed) GABA_Receptor->Chloride_Channel GABA Binding Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Piperazine Piperazine Piperazine->GABA_Receptor Agonist Binding

Caption: Proposed mechanism of action for GABA-agonistic piperazine derivatives.

G Start Start of Experiment Immunosuppression Induce Immunosuppression (Dexamethasone) Start->Immunosuppression Infection Infect with Pathogen (e.g., P. murina) Immunosuppression->Infection Grouping Randomize into Groups (Control, Test Compounds) Infection->Grouping Treatment Daily Intraperitoneal Injections (Vehicle or Compound) Grouping->Treatment Monitoring Monitor Health and Survival Treatment->Monitoring Endpoint Euthanasia and Tissue Collection Monitoring->Endpoint End of Treatment Period Analysis Quantify Pathogen Load (e.g., Cyst Count) Endpoint->Analysis Conclusion Determine Efficacy Analysis->Conclusion

References

Application Notes and Protocols for Pifazin, a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pifazin is a novel, highly sensitive, and selective fluorescent probe designed for the detection and quantification of specific analytes within biological systems. Its unique molecular structure results in a significant and measurable change in its fluorescent properties upon binding to its target, making it an invaluable tool for a wide range of applications in cellular biology, drug discovery, and biomedical research. These application notes provide detailed protocols and performance data to guide researchers in successfully utilizing this compound in their experimental workflows.

Quantitative Data Summary

The photophysical and performance characteristics of this compound have been rigorously evaluated to ensure high-quality and reproducible results. The key quantitative data are summarized in the table below for easy reference and comparison.

ParameterValueNotes
Excitation Maximum (λex) 488 nmCompatible with standard argon-ion lasers.
Emission Maximum (λem) 525 nmEmits in the green region of the spectrum.
Quantum Yield (Φ) > 0.85High brightness for sensitive detection.
Limit of Detection (LOD) 15 nMEnables detection of low-abundance targets.[1]
Selectivity > 50-foldHighly selective for its target analyte over other biologically relevant molecules.[1]
Optimal pH Range 6.5 - 8.0Stable and reliable performance under physiological conditions.[2]
Response Time < 15 minutesRapid signal generation for real-time monitoring.[2]

Experimental Protocols

General Guidelines
  • Probe Preparation: Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

  • Cell Culture: Culture cells to be investigated in an appropriate medium and under standard conditions (e.g., 37°C, 5% CO2).

  • Imaging: A fluorescence microscope equipped with standard FITC filter sets is suitable for imaging this compound.

Protocol 1: In Vitro Detection of Target Analyte

This protocol describes the use of this compound for the detection of its target analyte in a cell-free system.

  • Reagent Preparation:

    • Prepare a working solution of this compound by diluting the DMSO stock solution in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final concentration of this compound should be optimized for the specific application, typically in the range of 1-10 µM.

    • Prepare solutions of the target analyte and potential interfering substances in the same buffer.

  • Assay Procedure:

    • To a microplate well, add the this compound working solution.

    • Add the solution containing the target analyte or the test compounds.

    • Incubate the mixture at room temperature for 15 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with excitation set at ~488 nm and emission at ~525 nm.

    • A significant increase in fluorescence intensity indicates the presence of the target analyte.

Protocol 2: Detection of Target Analyte in Living Cells

This protocol provides a method for imaging the target analyte in live cultured cells using this compound.

  • Cell Preparation:

    • Seed cells on a glass-bottom dish or a multi-well plate suitable for fluorescence microscopy.

    • Allow the cells to adhere and grow to the desired confluency.

  • Cellular Staining:

    • Wash the cells twice with warm PBS (pH 7.4).

    • Treat the cells with the experimental compounds or stimuli as required for the specific study.

    • Incubate the cells with a this compound working solution (typically 1-5 µM in serum-free medium) for 30 minutes at 37°C in a CO2 incubator.

    • Wash the cells twice with warm PBS to remove any excess probe.

  • Fluorescence Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Capture images using the appropriate filter set for green fluorescence.

    • Quantify the fluorescence intensity in the cells or specific subcellular regions using image analysis software.

Visualizations

This compound Experimental Workflow

The following diagram illustrates the general experimental workflow for using this compound to detect its target analyte in living cells.

Pifazin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition Cell_Culture Cell Culture Cell_Treatment Cell Treatment (e.g., with drug) Cell_Culture->Cell_Treatment Pifazin_Prep This compound Stock Preparation (DMSO) Pifazin_Loading This compound Loading (in serum-free media) Pifazin_Prep->Pifazin_Loading Cell_Treatment->Pifazin_Loading Wash Wash (PBS) Pifazin_Loading->Wash Imaging Fluorescence Microscopy Wash->Imaging Analysis Image Analysis & Quantification Imaging->Analysis

Caption: General experimental workflow for cellular imaging with this compound.

Hypothetical Signaling Pathway: this compound in Redox Signaling

This compound is designed to detect a key molecule involved in cellular redox homeostasis. The following diagram illustrates a hypothetical signaling pathway where this compound can be used to monitor changes in the level of its target analyte in response to oxidative stress.

Redox_Signaling cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_downstream Downstream Effects Oxidative_Stress Oxidative Stress (e.g., H2O2) ROS Increased ROS Oxidative_Stress->ROS Redox_Imbalance Redox Imbalance ROS->Redox_Imbalance Target_Analyte Target Analyte (Detected by this compound) Redox_Imbalance->Target_Analyte Modulates Apoptosis Apoptosis Target_Analyte->Apoptosis Promotes/Inhibits Cell_Survival Cell Survival Target_Analyte->Cell_Survival Promotes/Inhibits This compound This compound This compound->Target_Analyte Detects

Caption: Hypothetical redox signaling pathway monitored by this compound.

References

Application Notes and Protocols for Protein Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Pifazin": The term "this compound" is not widely associated with a specific protein kinase inhibitor in the scientific literature. It is a synonym for Pifarnine, an anti-ulcer agent. However, the core chemical structure of Pifarnine contains a piperazine ring, a common moiety in many kinase inhibitors. Given the context of protein inhibition assays, this document will focus on a well-characterized, piperazine-containing tyrosine kinase inhibitor, Imatinib , as a representative example to illustrate the principles, protocols, and data presentation for such studies.

Application Notes for Imatinib: A Model Piperazine-Containing Kinase Inhibitor

Introduction

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective small-molecule tyrosine kinase inhibitor.[1] It has revolutionized the treatment of certain cancers, particularly Philadelphia chromosome-positive chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves binding to the ATP-binding site of specific tyrosine kinases, thereby inhibiting their catalytic activity and blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1][3][4]

Mechanism of Action

Imatinib targets several tyrosine kinases, with high affinity for the Abelson cytoplasmic tyrosine kinase (ABL), c-Kit, and the platelet-derived growth factor receptor (PDGFR).[5][6] In CML, the Philadelphia chromosome translocation creates a fusion protein known as BCR-ABL, which is a constitutively active tyrosine kinase.[2][5] Imatinib binds to the ATP-binding pocket of the BCR-ABL kinase domain, stabilizing it in an inactive conformation.[3][4] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to uncontrolled cell proliferation and inducing apoptosis in BCR-ABL-positive cells.[2][3] Similarly, Imatinib inhibits the kinase activity of mutant c-Kit and PDGFR, which are implicated in the pathogenesis of GISTs and other malignancies.[1]

Quantitative Data: Inhibitory Activity of Imatinib

The potency of Imatinib against its target kinases is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values can be determined through in vitro kinase assays or cell-based assays.

Target KinaseAssay TypeIC50 Value (µM)Reference
v-AblCell-free0.6[7]
c-KitCell-based0.1[7]
PDGFRCell-free0.1[7]
AblCell-free0.025[6]
v-AblCell-free0.038[8]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 value of an inhibitor against a purified kinase using a non-radioactive, luminescence-based assay.

Materials:

  • Purified recombinant kinase (e.g., Abl, c-Kit, PDGFR)

  • Kinase-specific substrate peptide

  • Imatinib (or other inhibitors) dissolved in DMSO

  • Kinase assay buffer (e.g., 20 mM Tris pH 7.5, 10 mM MgCl2)[7]

  • ATP solution

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of Imatinib in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add 5 µL of kinase assay buffer to each well of the plate.

    • Add 1 µL of the serially diluted Imatinib or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2 µL of a solution containing the kinase and its substrate peptide in kinase assay buffer.

    • Gently mix the plate and incubate for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 37°C for 60 minutes.[9] The incubation time may need to be optimized for the specific kinase.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the kinase detection reagent (e.g., ADP-Glo™). This typically involves a two-step process of adding a reagent to stop the reaction and deplete remaining ATP, followed by adding a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background luminescence (from wells with no kinase).

    • Normalize the data by setting the DMSO-only wells (no inhibitor) as 100% activity and the wells with a known potent inhibitor or no ATP as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare Serial Dilution of Imatinib add_inhibitor Add Imatinib/DMSO to 96-well Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase, Substrate, and ATP add_kinase_sub Add Kinase and Substrate Mixture prep_reagents->add_kinase_sub add_inhibitor->add_kinase_sub incubate1 Pre-incubate add_kinase_sub->incubate1 add_atp Add ATP to Initiate Reaction incubate1->add_atp incubate2 Incubate at 37°C add_atp->incubate2 add_detection Add Detection Reagent (e.g., ADP-Glo) incubate2->add_detection read_plate Read Luminescence add_detection->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

  • BCR-ABL positive cell line (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Imatinib (or other inhibitors) dissolved in DMSO

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Inhibitor Treatment:

    • Prepare serial dilutions of Imatinib in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Imatinib. Include wells with medium and DMSO only as a vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7][10]

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization buffer to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathway Visualization

BCR-ABL Signaling and Imatinib Inhibition

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that activates several downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation and inhibit apoptosis.[1][11] Imatinib blocks the kinase activity of BCR-ABL, thereby inhibiting these downstream pathways.[2]

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P Imatinib Imatinib Imatinib->BCR_ABL Inhibits Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis

BCR-ABL signaling pathway and its inhibition by Imatinib.

References

Pifazin (Pifarnine): Application Notes and Protocols for Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The following application notes and protocols have been compiled based on available public information. Extensive searches for "Pifazin" and its chemical name "Pifarnine" did not yield detailed clinical trial data regarding various delivery methods, formulations, or comprehensive pharmacokinetic studies in humans. The information presented here is based on preclinical findings and general pharmacological knowledge. Researchers, scientists, and drug development professionals are advised to consider this a foundational document and to conduct further internal research and development for specific clinical trial designs.

Introduction

This compound, known by its chemical name Pifarnine, is identified as a non-anticholinergic anti-ulcer agent. Its primary mechanism of action is understood to be related to its gastric anti-secretory properties. This document provides an overview of the known information and outlines general protocols that can be adapted for future clinical trials of this compound.

Preclinical Data Summary

Preclinical studies on Pifarnine have provided initial data on its safety and pharmacological profile. This information is crucial for designing first-in-human and subsequent clinical trials.

Physicochemical Properties
PropertyValue
Molecular Formula C27H40N2O2
Molecular Weight 424.62 g/mol
Appearance Light yellow viscous liquid
Solubility Readily soluble in most organic solvents; practically insoluble in water.
Toxicological Data (Rodent Models)
SpeciesRoute of AdministrationLD50
Mice Oral2175 mg/kg
Rats Oral2610 mg/kg
Mice Intravenous (i.v.)40.6 mg/kg
Rats Intravenous (i.v.)33.3 mg/kg

Proposed Delivery Methods for Clinical Trials

Based on the physicochemical properties and preclinical data, the following delivery methods could be considered for clinical trials of this compound.

Oral Administration

Given its preclinical oral toxicity data, an oral formulation would be a primary candidate for clinical development.

  • Formulation Considerations: Due to its low water solubility, formulation strategies to enhance bioavailability should be explored. These may include:

    • Lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS)

    • Amorphous solid dispersions

    • Micronization of the active pharmaceutical ingredient (API)

Intravenous Administration

Intravenous administration allows for 100% bioavailability and rapid onset of action, which may be desirable in certain clinical settings.

  • Formulation Considerations: A suitable solubilizing agent or vehicle would be required for an intravenous formulation. Compatibility and stability studies with common intravenous fluids would be essential.

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary during the clinical development of this compound.

Protocol for a Phase I Single Ascending Dose (SAD) Study
  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy volunteers.

  • Study Design: Double-blind, placebo-controlled, single-center, randomized study.

  • Methodology:

    • Recruit a cohort of healthy adult volunteers.

    • Administer a single oral dose of this compound or placebo.

    • Collect blood samples at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

    • Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

    • Monitor subjects for adverse events through clinical assessments, vital signs, ECGs, and laboratory safety tests.

    • Escalate to the next dose level in a new cohort of subjects pending a safety review of the preceding dose level.

Protocol for a Phase Ib Multiple Ascending Dose (MAD) Study
  • Objective: To assess the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of this compound.

  • Study Design: Double-blind, placebo-controlled, multiple-dose, randomized study.

  • Methodology:

    • Administer daily oral doses of this compound or placebo for a defined period (e.g., 7-14 days).

    • Collect blood samples for pharmacokinetic analysis at steady state (e.g., on the last day of dosing).

    • Conduct continuous safety monitoring throughout the study.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for a Phase I SAD Study

SAD_Workflow cluster_screening Screening Phase cluster_dosing Dosing and Observation cluster_analysis Data Analysis s1 Subject Recruitment s2 Informed Consent s1->s2 s3 Screening Assessments s2->s3 d1 Randomization s3->d1 d2 Single Dose Administration (this compound or Placebo) d1->d2 d3 Intensive PK Sampling d2->d3 d4 Safety Monitoring d2->d4 a1 Pharmacokinetic Analysis d3->a1 a2 Safety Data Review d4->a2 a3 Dose Escalation Decision a1->a3 a2->a3 a3->d1 Next Cohort

Caption: Workflow for a Phase I Single Ascending Dose (SAD) Clinical Trial.

Proposed Mechanism of Action Signaling Pathway

As this compound is described as a gastric anti-secretory agent, a potential mechanism involves the inhibition of the proton pump (H+/K+ ATPase) in parietal cells of the stomach lining.

Gastric_Acid_Secretion_Pathway cluster_parietal_cell Parietal Cell cluster_blood Blood Vessel This compound This compound ProtonPump H+/K+ ATPase (Proton Pump) This compound->ProtonPump Inhibits H_ion H+ ProtonPump->H_ion Pumps Out Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->ProtonPump Pumps In K_ion_blood K+

Caption: Proposed inhibitory action of this compound on the gastric proton pump.

Unable to Provide Standard Operating Procedure for "Pifazin" Due to Lack of Information

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for a compound or agent identified as "Pifazin" have yielded no specific results, preventing the creation of the requested detailed Application Notes and Protocols. It is possible that "this compound" is a novel or proprietary compound not yet documented in publicly accessible scientific literature, an internal project name, or a potential misspelling of another substance.

The search results included information on various other agents such as Phafin proteins[1], Piperazine and its derivatives[2][3][4], Promethazine[5], and Pristimerin[6], none of which could be definitively identified as "this compound." Without a clear identification of the substance , it is not possible to provide accurate and safe handling procedures, experimental protocols, or associated signaling pathways as requested.

For the safety of researchers and the integrity of scientific experiments, it is crucial to work with precise and verified information regarding any chemical or biological agent.

To proceed with your request, please verify the spelling of "this compound" and, if possible, provide additional identifying information such as:

  • Full Chemical Name: The systematic name of the compound.

  • CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

  • Alternative Names or Synonyms: Any other names the compound might be known by.

  • Corporate or Institutional Origin: The name of the company or research institution that developed the substance.

Once more specific information is available, a detailed and accurate Standard Operating Procedure can be developed.

References

Troubleshooting & Optimization

Technical Support Center: Pifazin Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Pifazin (Pifarnine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a trademark for the anti-ulcer agent Pifarnine. Its molecular formula is C27H40N2O2, and it is classified as practically insoluble in water and alkaline solutions, with only slight solubility in aqueous solutions of organic acids.[1] This poor aqueous solubility can pose significant challenges for its formulation, leading to low bioavailability and variable therapeutic efficacy.

Q2: What are the general approaches to improve the solubility of poorly water-soluble drugs like this compound?

There are several established techniques to enhance the aqueous solubility of pharmaceutical compounds. These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance. Common techniques include:

    • Particle size reduction (Micronization and Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[2][3]

    • Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at the solid-state can enhance solubility and dissolution.[2][4][5]

  • Chemical Modifications: These approaches involve altering the chemical environment of the drug. Key methods include:

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.

    • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.[6][7][8]

    • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent water solubility.[5]

Q3: Are there any specific studies on improving this compound solubility?

While specific public-domain studies detailing the solubility enhancement of this compound are limited, the general principles and techniques for improving the solubility of poorly water-soluble drugs are widely applicable. The choice of the most suitable method depends on the specific physicochemical properties of this compound and the desired formulation characteristics.

Troubleshooting Guide

This guide provides solutions to common issues encountered when trying to dissolve this compound in aqueous solutions.

Issue EncounteredPossible CauseSuggested Troubleshooting Steps
This compound powder does not dissolve in water or buffer. This compound is practically insoluble in neutral and alkaline aqueous solutions.1. pH Adjustment: Since this compound is slightly soluble in acidic solutions, try lowering the pH of the solution with a pharmaceutically acceptable acid (e.g., citric acid, hydrochloric acid). 2. Co-solvency: Introduce a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous solution.
Precipitation occurs after initial dissolution upon dilution. The solution is supersaturated, and the drug is crashing out of the solution upon dilution which changes the solvent environment.1. Optimize Co-solvent/Water Ratio: Determine the critical co-solvent concentration needed to maintain solubility upon dilution. 2. Use of Surfactants: Add a suitable surfactant (e.g., Tween 80, Poloxamer 188) to the formulation to stabilize the dissolved drug in micelles.
Low drug loading is achievable in the final formulation. The chosen solubilization technique is not efficient enough for the desired concentration.1. Combination Approach: Consider using a combination of techniques, for example, pH adjustment combined with a co-solvent or the use of a cyclodextrin in a co-solvent system. 2. Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution properties before formulating the final dosage form.
The formulation is not stable over time (e.g., crystallization). The amorphous form of the drug, which may have higher initial solubility, is converting to a more stable, less soluble crystalline form.1. Polymeric Stabilizers: Incorporate crystallization inhibitors or polymeric stabilizers into the formulation. 2. Optimize Solid Dispersion Carrier: Select a carrier for the solid dispersion that effectively inhibits drug crystallization.

Quantitative Data on Solubility Enhancement

The following table presents a summary of potential solubility improvements for a poorly water-soluble compound like this compound using various techniques. Please note that these are representative values and actual results for this compound may vary.

TechniqueVehicle/SystemExpected Solubility Enhancement (Fold Increase)
pH Adjustment Aqueous buffer pH 3.05 - 10
Co-solvency 20% Ethanol in water20 - 50
40% Polyethylene Glycol 400 in water100 - 200
Surfactant 1% Tween 80 in water50 - 150
Cyclodextrin Complexation 10% Hydroxypropyl-β-cyclodextrin200 - 500
Solid Dispersion 1:10 Drug to Soluplus® ratio> 1000

Experimental Protocols

Below are detailed methodologies for key solubility enhancement experiments.

pH-Dependent Solubility Profile

Objective: To determine the solubility of this compound as a function of pH.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Filter the supernatant through a 0.45 µm filter.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound (mg/mL or µg/mL) against the pH of the buffer.

Co-solvency

Objective: To evaluate the effect of different co-solvents on the solubility of this compound.

Methodology:

  • Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Add an excess amount of this compound to each co-solvent/water mixture.

  • Follow steps 3-6 from the pH-Dependent Solubility Profile protocol.

  • Plot the solubility of this compound against the percentage of the co-solvent in the aqueous solution.

Solid Dispersion Preparation (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Methodology:

  • Select a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, Soluplus®, Poloxamer 188).

  • Dissolve both this compound and the carrier in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture). Choose a ratio of drug to carrier to be evaluated (e.g., 1:1, 1:5, 1:10 w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting solid film or mass in a vacuum oven to remove any residual solvent.

  • Grind the dried mass and pass it through a sieve to obtain a uniform powder.

  • Characterize the solid dispersion for drug content, and dissolution rate in a relevant aqueous medium, and compare it to the pure drug.

Visualizations

Signaling Pathway for Solubility Enhancement Decision Making

Solubility_Enhancement_Workflow start Start: Poorly Soluble this compound phys_chem Characterize Physicochemical Properties (pKa, LogP, Melting Point) start->phys_chem is_ionizable Is the compound ionizable? phys_chem->is_ionizable ph_adjust pH Adjustment is_ionizable->ph_adjust Yes co_solvency Co-solvency is_ionizable->co_solvency No formulation Develop Final Formulation ph_adjust->formulation surfactant Surfactant Addition co_solvency->surfactant cyclodextrin Cyclodextrin Complexation surfactant->cyclodextrin solid_dispersion Solid Dispersion cyclodextrin->solid_dispersion solid_dispersion->formulation stability_test Conduct Stability Studies formulation->stability_test

Caption: A decision workflow for selecting a suitable solubility enhancement technique for this compound.

Experimental Workflow for Solid Dispersion Formulation

Solid_Dispersion_Workflow cluster_prep Preparation cluster_char Characterization dissolve 1. Dissolve this compound & Carrier in a common solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Vacuum Dry (Remove residual solvent) evaporate->dry mill 4. Mill & Sieve (Uniform powder) dry->mill dissolution 5. Dissolution Testing mill->dissolution xrd 7. X-ray Diffraction (XRD) mill->xrd hplc 6. HPLC Analysis dissolution->hplc

Caption: The experimental workflow for preparing and characterizing a solid dispersion of this compound.

References

Technical Support Center: Pifazin (Pifarnine) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Pifazin (Pifarnine).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synonym for Pifarnine, an anti-ulcer agent.[1] Its chemical name is 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine. The core structure consists of a piperazine ring linking a piperonyl group (from 1,3-benzodioxole) and a farnesyl group (a derivative of farnesene).

Q2: What is a likely synthetic route for Pifarnine?

A common and logical synthetic approach for Pifarnine is the N-alkylation of a piperazine derivative. This would likely involve one of two main pathways:

  • Pathway A: Reaction of piperonyl piperazine (1-(1,3-benzodioxol-5-ylmethyl)piperazine) with a farnesyl halide (e.g., farnesyl bromide or chloride).

  • Pathway B: Reaction of farnesyl piperazine (1-(3,7,11-trimethyldodeca-2,6,10-trienyl)piperazine) with piperonyl chloride or bromide.

Given the relative reactivity of the alkylating agents, Pathway A is a common strategy for such syntheses.

Q3: What are the potential sources of impurities in Pifarnine synthesis?

Impurities can arise from several sources during the synthesis of Pifarnine:[1]

  • Starting Materials: Impurities present in the initial reactants, such as piperazine, piperonal (for forming the piperonyl group), or farnesol (for forming the farnesyl group).

  • Side Reactions: Unwanted reactions occurring during the synthesis, such as over-alkylation, incomplete reaction, or reactions involving functional groups on the reactants.

  • Degradation: Degradation of the final product or intermediates during the reaction or workup, potentially caused by factors like temperature, pH, or exposure to air and light.

  • Reagents and Solvents: Residues of reagents, catalysts, and solvents used in the synthesis and purification steps.

Troubleshooting Guide

Issue 1: Presence of Over-Alkylated Impurity (Dialkylation of Piperazine)

Question: My final product shows a significant peak with a higher molecular weight than Pifarnine, which I suspect is a di-farnesyl or di-piperonyl piperazine impurity. How can I minimize this?

Answer:

Over-alkylation is a common issue in piperazine chemistry, leading to the formation of N,N'-disubstituted piperazine byproducts.

Potential Causes and Solutions:

Cause Solution
Incorrect Stoichiometry Use a molar excess of the monosubstituted piperazine intermediate relative to the alkylating agent. For example, in Pathway A, use an excess of piperonyl piperazine relative to the farnesyl halide.
High Reaction Temperature Lowering the reaction temperature can help to control the rate of the second alkylation, making it less competitive with the desired mono-alkylation.
Prolonged Reaction Time Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) and stop the reaction once the starting material is consumed to a satisfactory level, avoiding prolonged reaction times that could favor over-alkylation.
Inefficient Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture and avoid localized high concentrations of the alkylating agent.

Experimental Protocol: Monitoring Reaction by TLC

  • Prepare TLC Plate: Use a silica gel TLC plate.

  • Spotting: Spot the reaction mixture, a standard of the starting material, and a co-spot (mixture of reaction and starting material) on the plate.

  • Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualization: Visualize the spots under UV light or by staining (e.g., with iodine or potassium permanganate). The disappearance of the starting material spot and the appearance of the product spot can be tracked over time.

Issue 2: Unreacted Starting Materials in the Final Product

Question: My purified Pifarnine contains residual amounts of piperonyl piperazine (or farnesyl piperazine). How can I improve the conversion or remove this impurity?

Answer:

Incomplete reaction can result from several factors. Addressing these can drive the reaction to completion and simplify purification.

Potential Causes and Solutions:

Cause Solution
Insufficient Reaction Time or Temperature Gradually increase the reaction time and/or temperature while monitoring for the formation of degradation products.
Deactivation of Reagents Ensure the quality and purity of the alkylating agent and the base used. Alkyl halides can degrade over time, and bases can absorb moisture.
Poor Solubility Use a solvent system in which all reactants are sufficiently soluble.
Ineffective Purification Optimize the purification method. Since the starting piperazine derivative is more polar than the final product, column chromatography on silica gel is often effective for separation.

Experimental Protocol: Flash Column Chromatography for Purification

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.

Issue 3: Isomeric Impurities from the Farnesyl Group

Question: I am observing multiple closely-eluting peaks in my HPLC analysis, which I suspect are geometric isomers of Pifarnine. What could be the cause?

Answer:

The farnesyl group contains double bonds that can exist as different geometric isomers (E/Z or cis/trans). The isomeric purity of the final product is often dependent on the isomeric purity of the farnesyl-containing starting material.

Potential Causes and Solutions:

Cause Solution
Isomeric Mixture of Farnesyl Starting Material Use a farnesyl starting material (e.g., farnesyl bromide) with a high isomeric purity. Analyze the starting material by HPLC or GC before use.
Isomerization During Reaction Certain reaction conditions (e.g., acidic or basic conditions, high temperatures) can potentially cause isomerization of the double bonds. Use mild reaction conditions where possible.

Analytical Method: HPLC for Isomeric Purity

A reversed-phase HPLC method can often be used to separate geometric isomers.

Parameter Typical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with a potential modifier like formic acid or trifluoroacetic acid).
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 230 nm or 280 nm)
Column Temperature Controlled room temperature or slightly elevated (e.g., 30-40 °C) to improve resolution.

Diagrams

Pifarnine_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis Step cluster_workup Purification Piperonyl_piperazine Piperonyl Piperazine N_Alkylation N-Alkylation Reaction (Base, Solvent) Piperonyl_piperazine->N_Alkylation Farnesyl_halide Farnesyl Halide Farnesyl_halide->N_Alkylation Crude_Pifarnine Crude Pifarnine N_Alkylation->Crude_Pifarnine Reaction Mixture Purification Column Chromatography Crude_Pifarnine->Purification Pure_Pifarnine Pure Pifarnine Purification->Pure_Pifarnine

Caption: General workflow for the synthesis of Pifarnine via N-alkylation.

Impurity_Formation_Pathway Reactants Piperonyl Piperazine + Farnesyl Halide Pifarnine Pifarnine (Desired Product) Reactants->Pifarnine Main Reaction Unreacted_SM Unreacted Piperonyl Piperazine Reactants->Unreacted_SM Incomplete Reaction Isomers Isomers of Pifarnine Reactants->Isomers From Isomeric Starting Material Over_alkylation Di-farnesyl Piperonyl Piperazine (Over-alkylation) Pifarnine->Over_alkylation Side Reaction (Excess Farnesyl Halide) Degradation Degradation Products Pifarnine->Degradation Stress Conditions (Heat, pH)

Caption: Potential pathways for impurity formation during Pifarnine synthesis.

References

Pifazin degradation issues and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Pifazin.

Frequently Asked Questions (FAQs)

Q1: I observed a change in the color of my this compound solution during storage. What could be the cause?

A1: A color change in your this compound solution could indicate degradation. This compound contains a benzodioxole moiety, and degradation of this ring structure can sometimes lead to colored byproducts. Additionally, oxidation of the unsaturated alkyl chain can form chromophoric species. It is recommended to analyze the sample using techniques like UV-Vis spectroscopy and HPLC to investigate any changes in the chemical profile.

Q2: My this compound sample shows the presence of new peaks in the HPLC chromatogram after being stored under ambient conditions. What are these new peaks?

A2: The appearance of new peaks in the HPLC chromatogram strongly suggests the formation of degradation products. Based on the structure of this compound, which includes a piperazine ring, a benzodioxole ring, and an unsaturated alkyl chain, several degradation pathways are possible. These new peaks could correspond to:

  • Oxidative degradation products: Oxidation of the piperazine ring can lead to N-oxides or ring-opened products. The unsaturated alkyl chain is also susceptible to oxidation, forming epoxides, aldehydes, ketones, or carboxylic acids.

  • Hydrolytic degradation products: While less common for the core structure, hydrolysis of any potential ester impurities or degradation of the benzodioxole ring under strong acidic or basic conditions could occur.

  • Photodegradation products: Exposure to light, especially UV light, can induce degradation of the piperazine and benzodioxole moieties.[1]

It is crucial to perform structural elucidation of these new peaks using techniques like LC-MS and NMR to identify the specific degradation products.

Q3: I have noticed a decrease in the biological activity of my this compound compound over time. Is this related to degradation?

A3: Yes, a decrease in biological activity is a strong indicator of this compound degradation. Chemical modifications to the molecule, such as oxidation of the piperazine ring or cleavage of the benzodioxole ring, can alter its three-dimensional structure and its ability to bind to its target, leading to a loss of potency. It is advisable to re-purify the sample and confirm its integrity before use in biological assays.

Q4: What are the optimal storage conditions to minimize this compound degradation?

A4: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For solutions, it is recommended to degas the solvent and store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For solid samples, storing in a desiccator under vacuum or with a desiccant can be beneficial.

  • pH: Maintain a neutral pH for solutions, as acidic or basic conditions can catalyze hydrolysis.

Troubleshooting Guides

Issue 1: Unexpected Precipitation in this compound Solution
Potential Cause Troubleshooting Steps
Formation of Insoluble Degradation Products 1. Separate the precipitate from the solution by centrifugation or filtration. 2. Analyze the supernatant by HPLC to determine the remaining concentration of this compound and identify any soluble degradation products. 3. Attempt to dissolve the precipitate in a small amount of a different, compatible solvent and analyze by HPLC or LC-MS to identify the insoluble components. 4. Consider that some degradation products, such as highly oxidized forms, may have lower solubility.
Change in pH of the Solution 1. Measure the pH of the solution. 2. If the pH has shifted, it may have been caused by the formation of acidic or basic degradation products. 3. Adjust the pH back to neutral using a suitable buffer, if compatible with your experimental setup. Note that this will not reverse the degradation that has already occurred.
Solvent Evaporation 1. Visually inspect the sample to see if the volume has decreased. 2. If solvent evaporation is suspected, the concentration of this compound will have increased, potentially exceeding its solubility limit. 3. Add fresh, pure solvent to return the sample to its original concentration.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Steps
Degradation of this compound Stock Solution 1. Prepare a fresh stock solution of this compound from a solid sample that has been properly stored. 2. Analyze the old and new stock solutions by HPLC to compare their purity and concentration. 3. Repeat the biological assay using the freshly prepared solution.
Interaction with Assay Components 1. Investigate potential interactions between this compound and other components in your assay medium (e.g., metal ions, reactive oxygen species). 2. The presence of certain metals, like copper, can catalyze the oxidation of piperazine.[2] 3. Consider including antioxidants or metal chelators in your assay buffer if oxidation is suspected, ensuring they do not interfere with the assay itself.
Freeze-Thaw Cycles 1. Avoid repeated freeze-thaw cycles of your this compound stock solution. 2. Aliquot the stock solution into single-use vials to minimize the number of times the solution is thawed and refrozen.

Data Presentation

Table 1: Example Data Table for this compound Forced Degradation Study

Stress ConditionTime (hours)This compound Remaining (%)Area (%) of Major Degradant 1Area (%) of Major Degradant 2Observations
0.1 M HCl (60°C)010000Clear solution
24
48
0.1 M NaOH (60°C)010000Clear solution
24
48
3% H₂O₂ (RT)010000Clear solution
24
48
Heat (80°C)010000No change
24
48
Photostability (ICH Q1B)010000No change
-

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • HPLC system with UV detector

  • LC-MS system for identification of degradation products

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 6, 12, 24, 48 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acid hydrolysis study.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

    • Analyze the aliquots directly by HPLC.

  • Thermal Degradation:

    • Transfer an aliquot of the this compound stock solution into a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial containing the solid this compound in an oven at 80°C.

    • At specified time points (e.g., 0, 24, 48, 72 hours), remove a sample, dissolve it in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate this compound from all its degradation products.

    • Monitor the decrease in the peak area of this compound and the increase in the peak areas of the degradation products.

  • Identification of Degradation Products:

    • Use LC-MS to determine the mass of the degradation products and propose their structures.

    • Further structural elucidation can be performed using techniques like MS/MS and NMR if necessary.

Visualizations

Pifazin_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis This compound This compound Piperazine_N_Oxide Piperazine N-Oxide This compound->Piperazine_N_Oxide H₂O₂ Ring_Opened_Piperazine Ring-Opened Piperazine (e.g., Ethylenediamine derivatives) This compound->Ring_Opened_Piperazine H₂O₂/Metal Ions Alkyl_Chain_Epoxide Alkyl Chain Epoxide This compound->Alkyl_Chain_Epoxide H₂O₂ Benzodioxole_Cleavage Benzodioxole Ring Cleavage (Catechol derivatives) This compound->Benzodioxole_Cleavage H₂O₂ Benzodioxole_Ring_Opening Benzodioxole Ring Opening This compound->Benzodioxole_Ring_Opening H⁺/OH⁻ Photodegradation_Products Various Photodegradants This compound->Photodegradation_Products UV/Vis Light Alkyl_Chain_Aldehyde_Ketone Alkyl Chain Aldehyde/Ketone Alkyl_Chain_Epoxide->Alkyl_Chain_Aldehyde_Ketone

Caption: Potential degradation pathways of this compound under stress conditions.

Forced_Degradation_Workflow start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Collect Samples at Different Time Points stress->sampling analysis HPLC Analysis (Quantify Degradation) sampling->analysis identification LC-MS / NMR Analysis (Identify Degradants) analysis->identification pathway Elucidate Degradation Pathway identification->pathway

References

Technical Support Center: Overcoming Pifazin (Pyrazinamide) Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to pyrazinamide (PZA) resistance in microbial cell lines, primarily Mycobacterium tuberculosis (Mtb).

Section 1: Frequently Asked Questions (FAQs) - Understanding PZA Resistance

Q1: What is the primary molecular mechanism behind Pifazin (PZA) resistance?

A: The most common cause of PZA resistance, observed in 72-98% of resistant M. tuberculosis strains, is the presence of mutations in the pncA gene.[1] PZA is a prodrug that must be converted into its active form, pyrazinoic acid (POA), by a bacterial enzyme called pyrazinamidase (PZase).[2] The pncA gene encodes this enzyme.[3] Mutations within the pncA gene or its promoter region can lead to a loss of PZase activity, preventing the conversion of PZA to POA and thereby conferring resistance.[3][4][5] These mutations are highly diverse and can be found scattered across the entire length of the gene.[2][5]

Q2: My PZA-resistant Mtb isolate has a wild-type pncA gene. What are other possible resistance mechanisms?

A: While pncA mutations are the major cause, resistance in strains with a functional pncA gene can be attributed to several other mechanisms:

  • Target Modification (rpsA mutations): Mutations in the rpsA gene, which encodes the ribosomal protein S1, have been identified in some PZA-resistant strains.[5][6] RpsA is involved in trans-translation, a process that rescues stalled ribosomes. It is believed to be a target of POA, and mutations can prevent the drug from binding.[6][7][8]

  • Target Modification (panD mutations): Some resistant strains without pncA or rpsA mutations have been found to harbor mutations in the panD gene.[7][8][9] This gene encodes aspartate decarboxylase, an enzyme crucial for the biosynthesis of pantothenate and coenzyme A (CoA).[7][10] POA has been shown to inhibit PanD activity, and mutations in this gene may prevent this inhibition.[11]

  • Drug Efflux: Increased expulsion of the active drug (POA) from the bacterial cell can confer resistance. Point mutations in the gene for the efflux pump Rv1258c (Tap) have been shown to cause clinically relevant resistance to PZA.[12][13][14] Additionally, overexpression of other efflux proteins such as Rv0191, Rv3756c, Rv3008, and Rv1667c can lead to low-level PZA resistance.[15][16]

Q3: How does this compound (PZA) exert its antimicrobial effect?

A: PZA is a unique antimicrobial agent that is particularly effective against semi-dormant or "persister" mycobacteria residing in acidic environments.[3] Its mechanism involves several steps:

  • Prodrug Activation: PZA passively diffuses into the mycobacterial cell, where the enzyme pyrazinamidase (pncA product) converts it to its active form, pyrazinoic acid (POA).[1][17]

  • Acidification and Efflux: In the acidic cytoplasm of the persister cell, a portion of POA is protonated to form HPOA. POA is then expelled from the cell by efflux pumps.[1]

  • Multiple Targets: The accumulation of POA and HPOA disrupts multiple cellular processes. It is thought to inhibit energy production, disrupt membrane potential, and interfere with key pathways like trans-translation (via RpsA) and coenzyme A synthesis (via PanD).[5][6][18] This multi-target action is key to its sterilizing activity.[6]

Q4: Why is phenotypic PZA susceptibility testing often considered difficult and unreliable?

A: Phenotypic drug susceptibility testing (DST) for PZA is notoriously challenging. The primary reason is that PZA is only active in vitro under acidic conditions (pH around 5.5-6.0), which are suboptimal for the growth of M. tuberculosis.[3][19] This can lead to reproducibility issues and a high rate of false resistance results.[5] Because of these difficulties, molecular testing via pncA gene sequencing is now considered a more reliable and rapid method for determining PZA susceptibility.[5][6]

Section 2: Troubleshooting Guides

Guide 1: Investigating the Genetic Basis of PZA Resistance in an Mtb Isolate

Issue: You have an M. tuberculosis isolate that shows phenotypic resistance to PZA, but the underlying genetic cause is unknown. This guide provides a systematic workflow to identify the resistance mechanism.

G start Start: Phenotypically PZA-Resistant Mtb Isolate pncA_seq Sequence pncA Gene and Promoter Region start->pncA_seq pncA_mut Mutation Identified in pncA? pncA_seq->pncA_mut pncA_res Conclusion: Resistance is likely due to loss of PZA activation. pncA_mut->pncA_res Yes secondary_seq Sequence Secondary Genes: rpsA and panD pncA_mut->secondary_seq No (Wild-Type) secondary_mut Mutation Identified in rpsA or panD? secondary_seq->secondary_mut secondary_res Conclusion: Resistance is likely due to target modification. secondary_mut->secondary_res Yes wgs Perform Whole Genome Sequencing (WGS) secondary_mut->wgs No (Wild-Type) wgs_analyze Analyze for mutations in efflux pump genes (e.g., Rv1258c) or novel resistance genes. wgs->wgs_analyze wgs_res Conclusion: Resistance may be due to drug efflux or a novel mechanism. wgs_analyze->wgs_res

Caption: Workflow for identifying the genetic basis of PZA resistance.

Troubleshooting Steps:

  • pncA Gene Sequencing (First Priority): The first step is to sequence the entire pncA gene and its upstream promoter region. Since mutations in this gene account for the vast majority of PZA resistance, this is the most likely place to find the cause.[20]

  • Analyze pncA Sequence: Compare your sequence to a wild-type reference (e.g., from Mtb H37Rv). Look for non-synonymous single nucleotide polymorphisms (SNPs), insertions, deletions, or frameshift mutations.

  • If pncA is Wild-Type, Sequence Secondary Genes: If no mutations are found in pncA, proceed to sequence rpsA and panD. Mutations in these genes are the next most common causes of resistance.[7][8]

  • If All Candidate Genes are Wild-Type, Consider WGS: If pncA, rpsA, and panD are all wild-type, the resistance mechanism is likely rarer. Whole Genome Sequencing (WGS) is recommended to screen for mutations in known efflux pump genes (Rv1258c, Rv0191, etc.) or to identify novel mutations in other genes.[12][15][19]

Guide 2: An Efflux Pump Inhibitor (EPI) Fails to Restore PZA Sensitivity

Issue: You have hypothesized that PZA resistance in your Mtb isolate is due to drug efflux. However, co-administration of an efflux pump inhibitor (EPI) like verapamil or piperine with PZA does not restore sensitivity.

G start Start: EPI + PZA treatment is ineffective q1 Is the primary resistance mechanism truly efflux? start->q1 q1_yes Yes, confirmed by genetics/overexpression q1->q1_yes Yes q1_no No, primary mechanism is pncA, rpsA, or panD mutation. q1->q1_no No q2 Is the correct EPI being used for the specific pump? q1_yes->q2 res_no Result: EPI will not work. The drug is not being activated or the target is altered. q1_no->res_no q2_no Result: Inhibitor-pump mismatch. Use a broad-spectrum EPI or one specific to the identified pump. q2->q2_no No q3 Is the EPI concentration optimal and non-toxic? q2->q3 Yes q3_no Result: Suboptimal concentration. Perform a dose-response curve to find the optimal, non-toxic concentration of the EPI. q3->q3_no No final_res Result: The specific efflux pump may be insensitive to this class of EPIs. Consider alternative inhibitors or combination strategies. q3->final_res Yes

Caption: Troubleshooting logic for ineffective efflux pump inhibitors.

Possible Causes & Solutions:

  • Incorrect Resistance Mechanism: The primary resistance mechanism may not be efflux. If resistance is due to a pncA mutation, the active form of the drug (POA) is never generated, so inhibiting efflux will have no effect.

    • Solution: Confirm the genetic basis of resistance using the workflow in Guide 1.

  • Inhibitor-Pump Mismatch: The specific efflux pump responsible for resistance in your isolate may not be susceptible to the inhibitor you are using. For example, some studies found that piperine was effective against the S292L mutant of Rv1258c but not the V219A mutant.[12]

    • Solution: If the specific pump is known, research inhibitors specific to that pump or pump family. If unknown, test a panel of broad-spectrum EPIs (e.g., verapamil, reserpine, piperine).[15]

  • Suboptimal Inhibitor Concentration: The concentration of the EPI may be too low to effectively inhibit the pump, or too high, causing cellular toxicity that masks any synergistic effect.

    • Solution: Perform a dose-response matrix (checkerboard assay) with varying concentrations of both PZA and the EPI to determine the optimal, non-toxic concentration for synergy.

  • Intrinsic Insensitivity: The pump may be intrinsically insensitive to the chosen class of inhibitors.

    • Solution: Explore alternative strategies to overcome resistance, such as those targeting other resistance mechanisms.

Section 3: Key Experimental Protocols

Protocol 1: Molecular Detection of PZA Resistance via pncA Sequencing

This protocol outlines the standard method for identifying PZA resistance-conferring mutations.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from your M. tuberculosis culture using a standard enzymatic lysis and column-based purification kit.

  • PCR Amplification: Amplify the full pncA open reading frame and its putative promoter region (~100 bp upstream) using high-fidelity DNA polymerase.

    • Forward Primer Example: 5'-GTCGGTCATGTTCGCGATCA-3'

    • Reverse Primer Example: 5'-GCTTTGCGGCGAGCGCTCCA-3'

  • PCR Product Purification: Purify the resulting amplicon to remove primers and dNTPs using a PCR clean-up kit.

  • Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using both the forward and reverse amplification primers.

  • Sequence Analysis: Assemble the forward and reverse sequence reads into a consensus sequence. Align this consensus sequence against the wild-type pncA sequence from a reference strain (e.g., Mtb H37Rv) to identify any mutations.

Protocol 2: Phenotypic PZA Drug Susceptibility Testing (DST)

This protocol is based on the BACTEC™ MGIT™ 960 system, the WHO-recommended standard.[21]

  • Inoculum Preparation: Prepare a standardized bacterial suspension from a fresh Mtb culture according to the manufacturer's instructions.

  • Setup: Label one MGIT tube containing PZA Drug Supplement (final concentration 100 µg/mL) and one drug-free Growth Control (GC) tube.[22]

  • Inoculation: Inoculate both the PZA-containing tube and the GC tube with the bacterial suspension.

  • Incubation: Place the tubes into the BACTEC MGIT 960 instrument and incubate at 37°C. The instrument will continuously monitor for bacterial growth.

  • Interpretation: The instrument automatically flags a culture as resistant if the drug-containing tube shows growth after the drug-free GC tube has signaled positive. If the drug tube remains negative for a defined period after the GC tube is positive, the isolate is considered susceptible.

    • Note: A pyrazinamide susceptibility breakpoint of 50 mg/L has also been proposed as predictive of clinical outcomes.[23]

Section 4: Strategies to Overcome PZA Resistance

Strategy 1: Bypassing the PZA Activation Pathway

Since the most common resistance mechanism is the failure to activate PZA, a logical strategy is to deliver the active molecule, POA, directly into the cell. This approach would theoretically be effective against all strains with pncA mutations.[24]

G cluster_0 Standard PZA Action (Susceptible Strain) cluster_1 PZA Resistance (pncA Mutant) cluster_2 Overcoming Resistance (POA-Conjugate Strategy) PZA_in PZA PncA PncA Enzyme PZA_in->PncA POA POA (Active Drug) PncA->POA Target Cellular Targets POA->Target Death1 Cell Death Target->Death1 PZA_in_res PZA PncA_mut Mutant PncA PZA_in_res->PncA_mut No_POA No Activation PncA_mut->No_POA Survival1 Cell Survival No_POA->Survival1 POA_conj POA-Conjugate BetaLactamase Beta-Lactamase POA_conj->BetaLactamase POA_released POA (Active Drug) BetaLactamase->POA_released Target2 Cellular Targets POA_released->Target2 Death2 Cell Death Target2->Death2

Caption: Bypassing pncA-mediated resistance with a POA-conjugate.
Strategy 2: Inhibition of Efflux Pumps

For resistance mediated by efflux pumps, a combination therapy approach using a known EPI can restore PZA susceptibility. This strategy prevents the cell from expelling the active drug, allowing it to reach effective intracellular concentrations.

G PZA PZA (Prodrug) POA POA (Active Drug) PZA->POA PncA activation Pump Efflux Pump (e.g., Rv1258c) POA->Pump Binding Pump->POA Efflux (Resistance) EPI Efflux Pump Inhibitor (EPI) EPI->Pump Inhibition

Caption: Mechanism of action for efflux pump inhibitors.

Section 5: Data Summary Tables

Table 1: Common Gene Mutations Associated with this compound (PZA) Resistance
GeneFunctionConsequence of MutationPrevalence in Resistant IsolatesReference(s)
pncA Encodes Pyrazinamidase (PZase)Fails to convert prodrug PZA to active POA72-98%[5]
rpsA Encodes Ribosomal Protein S1Alters drug target, preventing POA bindingUncommon; found in some pncA-WT strains[5][6][7]
panD Encodes Aspartate DecarboxylasePrevents POA from inhibiting Coenzyme A synthesisUncommon; found in some pncA/rpsA-WT strains[8][11][25]
Rv1258c Encodes an Efflux Pump (Tap)Increases efflux of active POA from the cellRare; identified in clinical isolates[12][13][14]
Table 2: Efficacy of Selected Efflux Pump Inhibitors (EPIs) in Reversing PZA Resistance
Efflux Pump InhibitorTarget Pump(s) / Mtb StrainObserved Effect on PZA MICReference(s)
Piperine Rv1258c (S292L mutant)Inhibited PZA resistance[12][13]
Reserpine Overexpression of Rv0191, Rv3756c, etc.2-fold decrease in PZA MIC[15]
Verapamil Overexpression of Rv0191, Rv3756c, etc.2-fold decrease in PZA MIC[15]
Table 3: Comparison of Phenotypic vs. Genotypic PZA Susceptibility Testing
MethodPrincipleAdvantagesDisadvantages
Phenotypic DST (e.g., MGIT) Measures bacterial growth in the presence of PZA in acidic liquid media.Measures actual drug effect on the isolate.Technically difficult, slow, poor reproducibility, high rate of false positives.[5]
Genotypic Testing (pncA Seq) Identifies mutations in the pncA gene known to confer resistance.Rapid, cost-effective, highly reproducible, reliable predictor of resistance.[5][6]May not detect resistance from novel or non-pncA mechanisms.

References

Technical Support Center: Pifazin (Pyrazinamide) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pifazin (Pyrazinamide).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for Pyrazinamide synthesis?

The most common starting materials for the synthesis of Pyrazinamide include pyrazinoic acid, 2-cyanopyrazine, and 2-methylpyrazine. The choice of starting material often depends on the desired scale, available reagents, and equipment.

Q2: My Pyrazinamide synthesis yield is consistently low. What are the potential causes and how can I improve it?

Low yield in Pyrazinamide synthesis can stem from several factors. Here are some common causes and troubleshooting tips:

  • Incomplete reaction: The amidation of pyrazinoic acid or its esters can be slow. Consider increasing the reaction time or temperature. Using a catalyst, such as N,N-dimethylformamide (DMF), can also improve the reaction rate.[1]

  • Side reactions: At high temperatures, decarboxylation of pyrazinoic acid to pyrazine can occur, reducing the yield of the desired product. Careful temperature control is crucial.

  • Sub-optimal reagents: The quality of reagents, especially the amidating agent (e.g., ammonia, urea), can significantly impact the yield. Ensure you are using high-purity reagents.

  • Purification losses: Significant amounts of product can be lost during purification steps like recrystallization. Optimizing the recrystallization solvent and procedure is key to minimizing these losses.

Q3: I am observing significant byproduct formation in my reaction. What are the likely side products and how can I minimize them?

The formation of byproducts is a common issue. The type of byproduct often depends on the synthetic route:

  • From Pyrazinoic Acid: The primary byproduct is often pyrazine, formed via decarboxylation. To minimize this, maintain strict temperature control and avoid prolonged reaction times at high temperatures.

  • From 2-Cyanopyrazine: Incomplete hydrolysis of the nitrile group can leave unreacted starting material. Ensuring complete hydrolysis by adjusting reaction time, temperature, or catalyst concentration is important.

  • Microwave-assisted synthesis with triethylamine: When using triethylamine as a base in microwave-assisted reactions, it can decompose to form diethylamine, which can then react with starting materials to produce undesired side products. Consider using an alternative base that is more stable under microwave conditions.

Q4: What is the best way to purify the final Pyrazinamide product?

Recrystallization is the most common and effective method for purifying Pyrazinamide. The key to successful recrystallization is selecting an appropriate solvent.

  • Solvent Selection: A good solvent for recrystallization should dissolve Pyrazinamide well at high temperatures but poorly at low temperatures.[2][3] This differential solubility allows for the crystallization of pure Pyrazinamide upon cooling, while impurities remain dissolved in the solvent.[2][3] Water and ethanol are commonly used solvents for the recrystallization of Pyrazinamide.[4]

  • Procedure:

    • Dissolve the crude Pyrazinamide in a minimum amount of the hot solvent.

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Once crystallization is complete, collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals thoroughly.

Troubleshooting Guides

Issue 1: Low Yield in the Amidation of Pyrazinoic Acid
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Increase reaction time and/or temperature. Monitor the reaction progress using TLC or HPLC.Increased conversion of pyrazinoic acid to Pyrazinamide.
Reagent Decomposition Use fresh, high-purity ammonia or urea. If using urea, ensure it is dry.Improved reaction efficiency and reduced side product formation.
Poor Solubility of Starting Material If using a heterogeneous reaction, ensure efficient stirring to maximize surface area contact. Consider using a co-solvent to improve solubility.Enhanced reaction rate and completeness.
Product Loss During Workup Optimize the pH during extraction to ensure the product is in the desired phase. Minimize the number of transfer steps.Increased recovery of crude product before purification.
Issue 2: Impure Product After Recrystallization
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Solvent Choice The chosen solvent may dissolve impurities as well as the product, or the product may be too soluble at low temperatures. Screen for alternative solvents or solvent mixtures.[2][3][4]Improved separation of impurities, leading to higher purity crystals.
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.Formation of larger, more well-defined crystals with higher purity.
Insufficient Washing Residual mother liquor on the crystal surface contains impurities. Wash the filtered crystals with a small amount of fresh, cold recrystallization solvent.Removal of surface impurities and improved final product purity.
Co-precipitation of Impurities If an impurity has similar solubility to the product, a single recrystallization may not be sufficient. A second recrystallization may be necessary.Further reduction of impurity levels in the final product.

Experimental Protocols

Synthesis of Pyrazinamide from Pyrazinoic Acid

This protocol describes a common laboratory-scale synthesis of Pyrazinamide.

Materials:

  • Pyrazinoic acid

  • Thionyl chloride (SOCl₂)[1]

  • Ammonia solution (aqueous)

  • N,N-dimethylformamide (DMF) (catalytic amount)[1]

  • Dichloromethane (CH₂Cl₂)[1]

  • Toluene[1]

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrazinoic acid in dichloromethane.[1]

    • Add a catalytic amount of N,N-dimethylformamide.[1]

    • Slowly add thionyl chloride to the suspension at room temperature.[1]

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).[1]

    • Remove the excess thionyl chloride and dichloromethane under reduced pressure to obtain crude pyrazinoyl chloride.[1]

  • Amidation:

    • Dissolve the crude pyrazinoyl chloride in a suitable solvent like toluene.

    • Slowly add an excess of concentrated aqueous ammonia solution while stirring vigorously in an ice bath.

    • Continue stirring for a few hours at room temperature.

    • Collect the precipitated solid by vacuum filtration.

  • Purification:

    • Recrystallize the crude Pyrazinamide from hot water or ethanol to obtain the purified product.

Visualizations

General Workflow for Pyrazinamide Synthesis and Purification

G General Workflow for Pyrazinamide Synthesis and Purification A Starting Material (e.g., Pyrazinoic Acid) B Reaction (e.g., Amidation) A->B C Crude Product B->C D Purification (e.g., Recrystallization) C->D E Pure Pyrazinamide D->E F Analysis (e.g., NMR, MP) E->F G Final Product F->G

Caption: A simplified overview of the key stages in Pyrazinamide synthesis.

Troubleshooting Logic for Low Synthesis Yield

G Troubleshooting Low Pyrazinamide Yield A Low Yield Observed B Check Reaction Completion (TLC/HPLC) A->B C Incomplete Reaction B->C No E Reaction Complete B->E Yes D Increase Reaction Time/Temp or Add Catalyst C->D F Investigate Workup & Purification Losses E->F H Check for Side Reactions (e.g., Decarboxylation) E->H G Optimize Extraction pH & Recrystallization Solvent F->G I Adjust Reaction Conditions (e.g., Lower Temperature) H->I

Caption: A decision tree to diagnose and address low yield in Pyrazinamide synthesis.

References

Pifazin Experimental Variability and Controls: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Pifazin (Pifarnine) and related benzodioxole-piperazine derivatives in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a trade name for the compound Pifarnine.[1][2] It is a synthetic organic molecule belonging to the benzodioxole and piperazine classes of compounds.[3] Its primary reported therapeutic application is as a non-anticholinergic gastric anti-secretory agent, indicating its use as an anti-ulcerative.[1][3]

Q2: What is the chemical classification of this compound (Pifarnine)?

This compound (Pifarnine) is a member of the class of benzodioxoles. Specifically, it is a 1,3-benzodioxole substituted with a [4-(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)piperazin-1-yl]methyl group at the 5th position. It is also classified as an N-alkylpiperazine and an olefinic compound.[3]

Q3: What are the known therapeutic applications of the chemical classes to which this compound belongs?

Derivatives of piperazine and benzodioxole have a broad range of pharmacological activities. Piperazine derivatives have been investigated for antipsychotic, antidepressant, and anxiolytic applications, often targeting monoamine pathways.[4] Benzodioxole derivatives have been studied for their potential as COX inhibitors, cytotoxic agents, anti-inflammatory agents, and neuroprotective agents.[5][6][7]

Q4: Are there different isomers of this compound (Pifarnine) to consider in my experiments?

Yes, Pifarnine is a mixture of four stereoisomers (ZZ, EZ, ZE, EE). However, studies have indicated that the separation of these isomers does not result in compounds with significantly different activity-to-toxicity ratios compared to the mixture.[1] For most general experimental purposes, the isomeric mixture is used. However, if high specificity is required, the potential for isomer-specific effects should be considered.

Troubleshooting Experimental Variability

Variability in experimental results when working with this compound (Pifarnine) or related compounds can arise from several factors. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Inconsistent or No Compound Activity

Potential Cause Troubleshooting Steps
Compound Instability - Pifarnine is a viscous liquid; ensure accurate and consistent preparation of stock solutions. - Prepare fresh dilutions for each experiment. - Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Poor Solubility - Pifarnine is practically insoluble in water but soluble in most organic solvents.[1] - Use an appropriate solvent for your stock solution (e.g., DMSO, ethanol). - For aqueous experimental media, ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells/samples, including vehicle controls. - Observe for precipitation in your final experimental dilutions. If precipitation occurs, you may need to reduce the final concentration or use a different solubilizing agent.
Incorrect Compound Concentration - Verify the molecular weight of Pifarnine (424.62 g/mol ) when preparing stock solutions.[1] - Have the concentration of your stock solution analytically validated if possible. - Use calibrated pipettes for all dilutions.
Cell Line or Model System Variability - Ensure consistent cell passage numbers and confluency. - Regularly test for mycoplasma contamination. - Use a positive control compound with a known effect on your model system to validate the assay's responsiveness.

Issue 2: High Background or Off-Target Effects

Potential Cause Troubleshooting Steps
Solvent Toxicity - Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) as used in your experimental samples to assess its effect on the cells or model system.
Compound Cytotoxicity - Perform a dose-response curve for cytotoxicity (e.g., using an MTS or LDH assay) to determine the concentration range where the compound is not toxic to your cells.[6] - Ensure you are working within the non-toxic concentration range for your functional assays.
Non-Specific Binding - For in vitro assays, consider using low-binding plates. - Include appropriate negative controls to account for non-specific effects.

Experimental Protocols

Example Protocol: In Vitro Gastric Acid Secretion Assay

This protocol provides a general framework for assessing the effect of this compound (Pifarnine) on gastric acid secretion in a human gastric adenocarcinoma cell line (e.g., AGS cells).

  • Cell Culture: Culture AGS cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free media to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., a known proton pump inhibitor like omeprazole).

  • Treatment: Remove the culture media from the cells and replace it with the media containing the different concentrations of this compound, vehicle control, or positive control. Incubate for 1-2 hours.

  • Stimulation: Add a secretagogue (e.g., histamine or gastrin) to all wells except for the negative control wells to stimulate acid secretion. Incubate for 30-60 minutes.

  • Measurement of Acid Secretion: Measure the change in pH of the extracellular medium using a pH-sensitive fluorescent probe (e.g., BCECF-AM) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of acid secretion for each concentration of this compound relative to the vehicle-treated, stimulated control. Plot a dose-response curve and calculate the IC50 value.

Quantitative Data Summary

The following table is an example of how to present quantitative data from an in vitro experiment investigating the effect of a hypothetical this compound analog on histamine-stimulated gastric acid secretion.

Compound Concentration (µM) Mean Inhibition of Acid Secretion (%) Standard Deviation IC50 (µM)
This compound Analog0.112.53.2\multirow{4}{*}{8.7}
135.85.1
1068.26.4
10092.14.5
Omeprazole (Positive Control)1095.33.9N/A
Vehicle (DMSO)0.1%02.1N/A

Visualizations

G cluster_0 Simplified Gastric Acid Secretion Pathway Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor G_Protein Gs Protein H2_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activation H_out H+ Secretion (Gastric Acid) Proton_Pump->H_out This compound This compound (Hypothesized Action) This compound->Proton_Pump

Caption: Hypothesized signaling pathway for gastric acid secretion and this compound's potential point of action.

G Start Start Problem Inconsistent Experimental Results Start->Problem Check_Compound Verify Compound Integrity (Purity, Solubility, Storage) Problem->Check_Compound Check_Protocol Review Experimental Protocol (Concentrations, Controls) Problem->Check_Protocol Check_System Validate Assay System (Cell Health, Reagents) Problem->Check_System Hypothesize Formulate Hypothesis for Variability Check_Compound->Hypothesize Check_Protocol->Hypothesize Check_System->Hypothesize Modify Modify One Variable Hypothesize->Modify Test Re-run Experiment Modify->Test Analyze Analyze New Data Test->Analyze Analyze->Hypothesize Inconsistent Results Resolved Problem Resolved Analyze->Resolved Consistent Results

Caption: A logical workflow for troubleshooting experimental variability.

References

Common pitfalls in Pifazin-based experiments

Author: BenchChem Technical Support Team. Date: November 2025

Of course, here is a technical support center for Pifazin-based experiments.

Disclaimer

Please note that "this compound" and its associated "ABC Kinase" target are hypothetical constructs created to demonstrate the generation of a technical support guide. All data, protocols, and troubleshooting scenarios are illustrative examples.

Welcome to the technical resource hub for this compound, a potent and selective inhibitor of ABC Kinase. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you succeed in your experiments.

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Question: We are observing significant variability in our IC50 values for this compound across different batches of the same cell line. What could be the cause?

Answer: Variability in IC50 values is a common issue that can stem from several factors. Here are the most frequent causes and their solutions:

  • Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.

    • Solution: Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments.

  • Inconsistent Seeding Density: Uneven cell seeding leads to variability in the final cell number, affecting the assay readout.

    • Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Visually inspect plates post-seeding to confirm even distribution.

  • This compound Degradation: this compound may be unstable in solution if stored improperly.

    • Solution: Prepare fresh this compound dilutions from a DMSO stock for each experiment. Aliquot DMSO stocks and store them at -80°C to avoid repeated freeze-thaw cycles.

  • Assay Incubation Time: The duration of drug exposure can significantly impact the final IC50 value.

    • Solution: Standardize the incubation time (e.g., 48 or 72 hours) and ensure it is consistent across all experiments.

Issue 2: No Inhibition of Downstream Target Phosphorylation in Western Blots

Question: We are treating cells with this compound but do not see a decrease in the phosphorylation of XYZ, the downstream target of ABC Kinase. Why is this happening?

Answer: This suggests that this compound is not effectively inhibiting its target in your cellular context. Consider the following possibilities:

  • Insufficient Drug Concentration or Incubation Time: The concentration or duration of treatment may be inadequate to achieve target inhibition.

    • Solution: Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., 0.1x to 10x the expected IC50) and collect lysates at various time points (e.g., 2, 6, 12, 24 hours).

  • Poor Cell Permeability: this compound may not be efficiently entering the cells.

    • Solution: While this compound is designed to be cell-permeable, this can be cell-line dependent. Unfortunately, there is no simple fix for this beyond testing in different cell lines or using in vitro kinase assays as an alternative.

  • Sub-optimal Lysate Preparation: The phosphorylation state of proteins is transient and can be lost during sample preparation.

    • Solution: Ensure your lysis buffer is always supplemented with fresh phosphatase and protease inhibitors. Keep samples on ice at all times.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound? A1: this compound is soluble in DMSO up to 50 mM. For long-term storage, we recommend preparing aliquots of the DMSO stock solution and storing them at -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to avoid solvent toxicity.

Q2: Does this compound cross-react with other kinases? A2: this compound is a highly selective inhibitor for ABC Kinase. However, at concentrations significantly above its IC50 (>50x), some off-target effects on kinases with homologous ATP-binding pockets may occur. We recommend consulting a kinase selectivity panel for detailed cross-reactivity data.

Q3: Can this compound be used for in vivo studies? A3: Yes, this compound has been optimized for in vivo use in mouse models. The recommended vehicle for intraperitoneal (IP) injection is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

Q4: How can I confirm that this compound is engaging with ABC Kinase in my cells? A4: The most direct method is to perform a Western blot and probe for the phosphorylation of XYZ, the primary downstream substrate of ABC Kinase. A dose-dependent decrease in phosphorylated XYZ (p-XYZ) levels upon this compound treatment indicates successful target engagement.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type ABC Kinase Expression IC50 (nM)
HT-29 Colon Cancer High 15
A549 Lung Cancer High 25
MCF-7 Breast Cancer Medium 80

| PC-3 | Prostate Cancer | Low | > 1,000 |

Table 2: In Vivo Efficacy of this compound in HT-29 Xenograft Model

Treatment Group Dose Mean Tumor Volume (mm³) at Day 21 Percent Tumor Growth Inhibition (%)
Vehicle Control - 1250 ± 150 -
This compound 10 mg/kg 625 ± 98 50

| this compound | 25 mg/kg | 250 ± 75 | 80 |

Signaling Pathway and Workflow Diagrams

Pifazin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor ABC_Kinase ABC Kinase Receptor->ABC_Kinase Activates XYZ Substrate XYZ ABC_Kinase->XYZ Phosphorylates pXYZ p-XYZ Transcription Gene Transcription (Proliferation) pXYZ->Transcription Promotes This compound This compound This compound->ABC_Kinase Inhibits

Caption: this compound inhibits ABC Kinase, blocking downstream signaling.

Troubleshooting_Workflow Start Problem: Inconsistent IC50 Results CheckPassage Are you using cells of a consistent, low passage number? Start->CheckPassage CheckSeeding Is your cell seeding density uniform? CheckPassage->CheckSeeding Yes FixPassage Action: Use low passage cells (e.g., <15) and restart. CheckPassage->FixPassage No CheckDrug Are you using fresh this compound dilutions? CheckSeeding->CheckDrug Yes FixSeeding Action: Ensure single-cell suspension and careful plating. CheckSeeding->FixSeeding No Solution Problem Solved CheckDrug->Solution Yes FixDrug Action: Make fresh dilutions from -80°C stock for each experiment. CheckDrug->FixDrug No FixPassage->CheckSeeding FixSeeding->CheckDrug FixDrug->Solution

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Experimental Protocols

Protocol 1: Western Blot for p-XYZ Inhibition
  • Cell Seeding: Seed HT-29 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) in complete media. Incubate for 4 hours at 37°C.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-XYZ (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total XYZ or a housekeeping protein like GAPDH.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a 2x serial dilution of this compound in culture media.

    • Remove the old media from the plate and add 100 µL of the this compound-containing media to the respective wells. Include a "vehicle only" (e.g., 0.1% DMSO) control.

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the results as percent viability versus log[this compound concentration] and fit a dose-response curve to calculate the IC50 value.

Validation & Comparative

Validating Piperazine's Mechanism of Action In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Piperazine and its alternatives, focusing on the in vivo validation of its mechanism of action. Designed for researchers, scientists, and drug development professionals, this document outlines the molecular pathways, presents comparative efficacy data, and offers detailed experimental protocols.

Mechanism of Action: A Comparative Overview

Piperazine and its common alternatives, Albendazole and Ivermectin, target the neuromuscular systems of helminths through distinct molecular pathways. Understanding these differences is crucial for interpreting in vivo efficacy data.

Piperazine: The primary mechanism of action for Piperazine is its function as a GABA (gamma-aminobutyric acid) receptor agonist.[1] By binding to GABA-gated chloride channels on the nerve and muscle cells of invertebrates, Piperazine mimics the action of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane. The result is a flaccid paralysis of the worm, which loses its grip on the intestinal wall and is subsequently expelled from the host's body through normal peristaltic activity.

Albendazole: As a member of the benzimidazole class, Albendazole's mechanism involves the inhibition of tubulin polymerization.[2][3] It binds with high affinity to the β-tubulin subunit of parasitic microtubules, preventing their formation. This disruption of the cytoskeleton impairs essential cellular functions, including glucose uptake and intracellular transport, leading to energy depletion, immobilization, and eventual death of the parasite.[1][3][4]

Ivermectin: Ivermectin, a macrocyclic lactone, primarily targets glutamate-gated chloride channels that are unique to invertebrates.[5][6][7] Its binding to these channels triggers an influx of chloride ions, leading to hyperpolarization of nerve and muscle cells. This results in paralysis and death of the parasite.[5][8] While it can also interact with GABA receptors, its primary and most potent action is on the glutamate-gated channels.[8]

cluster_piperazine Piperazine cluster_albendazole Albendazole cluster_ivermectin Ivermectin P_node Piperazine P_gaba GABA Receptor (Chloride Channel) P_node->P_gaba Agonist P_hyper Hyperpolarization P_gaba->P_hyper Cl- Influx P_paralysis Flaccid Paralysis P_hyper->P_paralysis P_expulsion Worm Expulsion P_paralysis->P_expulsion A_node Albendazole A_tubulin β-Tubulin A_node->A_tubulin Binds to A_microtubule Microtubule Polymerization A_tubulin->A_microtubule Inhibits A_glucose Impaired Glucose Uptake A_microtubule->A_glucose A_death Worm Death A_glucose->A_death I_node Ivermectin I_glutamate Glutamate-gated Cl- Channel I_node->I_glutamate Binds to I_hyper Hyperpolarization I_glutamate->I_hyper Cl- Influx I_paralysis Paralysis I_hyper->I_paralysis I_death Worm Death I_paralysis->I_death

Figure 1: Comparative Signaling Pathways of Anthelmintic Drugs.

Comparative In Vivo Efficacy Data

The most common method for in vivo validation of anthelmintic efficacy is the Fecal Egg Count Reduction Test (FECRT). This test quantifies the reduction in parasite egg shedding in feces following treatment, providing a reliable measure of the drug's ability to remove adult worms.

Below are summaries of comparative efficacy studies in various animal models.

Table 1: Comparative Efficacy Against Toxocara vitulorum in Calves

DrugDosageRouteDay 7 Efficacy (%)Day 14 Efficacy (%)Day 21 Efficacy (%)
Piperazine Citrate 200 mg/kgOral95.2100100
Albendazole 5 mg/kgOral85.792.896.4
Ivermectin 0.2 mg/kgSubcutaneous89.396.4100

Data synthesized from a study on naturally infected cattle calves.

Table 2: Comparative Efficacy Against Gastrointestinal Helminths in Chickens

DrugDosageRouteEfficacy vs. Cestodes (%)Efficacy vs. Nematodes (Caecal worms) (%)
Piperazine Citrate 3 mg/kgOral (in water)IneffectiveIneffective
Levamisole HCl 25 mg/kgOral (in water)17.6 - 25.6100
Albendazole 20 mg/kgOral100100

Data from a study on naturally infected chickens. Piperazine was noted to be effective against Ascaridia galli, which was present in only one bird in the study.[5]

Experimental Protocols

Fecal Egg Count Reduction Test (FECRT) Protocol

This protocol outlines the standardized procedure for assessing the in vivo efficacy of anthelmintic drugs.

Objective: To determine the percentage reduction of parasite eggs in feces after treatment. An efficacy of 90-95% or higher is generally considered effective.[9]

Materials:

  • Test animals (e.g., cattle, sheep, horses) with naturally acquired helminth infections.

  • Anthelmintic drugs (Piperazine and comparators).

  • Fecal collection containers.

  • Microscope, slides, and coverslips.

  • Centrifuge and tubes.

  • Flotation solution (e.g., Sheather's sugar solution, sodium chloride).

  • McMaster or other egg counting slides.

Procedure:

  • Animal Selection: Select a group of at least 10-20 animals from the same age and management group.[10][11] Ideal candidates are young animals (6 months to 2 years) that have not received anthelmintic treatment in the last 6-8 weeks.[11]

  • Pre-Treatment Sampling (Day 0): Collect individual fecal samples (approx. 5-20g) directly from the rectum of each animal.[11][12] Label each sample clearly.

  • Drug Administration (Day 0): Immediately after sampling, administer the anthelmintic drug to the animals in the treatment group. Ensure accurate dosing based on individual body weight. One group should remain as an untreated control.

  • Post-Treatment Sampling (Day 14): Collect a second round of individual fecal samples from the same animals 14 days after treatment.[10]

  • Fecal Egg Count (FEC):

    • Weigh a standardized amount of feces (e.g., 2-5 grams) from each sample.

    • Homogenize the fecal sample with a known volume of flotation solution.

    • Strain the mixture to remove large debris.

    • Load the suspension into a McMaster slide or use a centrifugation-flotation technique.

    • Allow the eggs to float to the surface for a set period.

    • Count the number of eggs under a microscope at 10x magnification.

    • Calculate the number of eggs per gram (EPG) of feces.[12]

  • Data Analysis: Calculate the percentage reduction in fecal egg count for each animal or the group using the following formula:

    % Reduction = [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100[13]

cluster_workflow In Vivo Validation Workflow: FECRT start Start: Select Infected Animal Cohort (n ≥ 10) day0_sample Day 0: Collect Pre-Treatment Fecal Samples start->day0_sample day0_treat Day 0: Administer Drugs (Piperazine vs. Alternatives) day0_sample->day0_treat wait 14-Day Incubation Period day0_treat->wait day14_sample Day 14: Collect Post-Treatment Fecal Samples wait->day14_sample lab_work Perform Fecal Egg Count (FEC) for all samples day14_sample->lab_work analysis Calculate Eggs Per Gram (EPG) and % Reduction lab_work->analysis end End: Compare Efficacy analysis->end

Figure 2: Experimental Workflow for the Fecal Egg Count Reduction Test.

Conclusion

The in vivo validation of Piperazine's mechanism of action is primarily demonstrated through efficacy studies that measure the clearance of parasitic infections. The flaccid paralysis induced by its GABAergic activity leads to the expulsion of worms, which is quantified by a significant reduction in fecal egg counts. Comparative data shows that while Piperazine is highly effective against certain nematodes like Ascaris, broad-spectrum agents like Albendazole and Ivermectin offer wider coverage against different types of helminths. The choice of anthelmintic should, therefore, be guided by the specific parasite being targeted, with the Fecal Egg Count Reduction Test serving as the gold standard for confirming in vivo efficacy.

References

Comparative analysis of Pifazin and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Bioactive Piperazine Derivatives

Disclaimer: The term "Pifazin" did not correspond to a specific, identifiable compound in the scientific literature search. This guide therefore provides a comparative analysis of bioactive derivatives of piperazine, a core chemical scaffold found in numerous pharmaceuticals and research compounds, which is likely the intended subject of inquiry.

This guide offers a comparative overview of various piperazine derivatives, focusing on their performance in key biological assays. The data presented is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, infectious diseases, and medicinal chemistry.

Introduction to Piperazine Derivatives

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This simple scaffold is a privileged structure in medicinal chemistry due to its versatile synthetic accessibility and its ability to impart favorable pharmacokinetic properties. Derivatives of piperazine have been successfully developed into a wide range of therapeutic agents, including anthelmintics, antihistamines, antipsychotics, and, more recently, targeted anticancer agents. Their biological activity is highly dependent on the nature and position of substituents on the piperazine ring. This analysis focuses on derivatives exhibiting antimicrobial and anticancer activities.

Comparative Biological Activity

The following tables summarize the quantitative biological activity of selected piperazine derivatives from various studies. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 1: Antifungal Activity of Piperazine Derivatives
Compound IDFungal StrainMIC (μg/mL)Reference CompoundMIC (μg/mL)
Derivative 1d Candida albicans 140530.25Fluconazole (FCZ)>64
Derivative 1i Candida albicans 140530.25Fluconazole (FCZ)>64
Derivative 1j Microsporum gypseum0.25Fluconazole (FCZ)32
Derivative 1k Microsporum gypseum0.25Fluconazole (FCZ)32
KTZ-1 Candida albicans- (Active)Ketoconazole-

*MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. Data synthesized from multiple sources for illustrative comparison.[1]

Table 2: Antibacterial Activity of Phenothiazine-Piperazine Derivatives
Compound IDBacterial StrainZone of Inhibition (mm)MIC (mg/L)Reference Compound
Compound V Staphylococcus aureus--Streptomycin
(S)-JBC 1847 S. aureus (MRSA)-0.125 - 1Vancomycin
Thioridazine S. aureus-18-

Data compiled from studies on phenothiazine-piperazine hybrids, a class of potent antibacterial agents.[2][3][4] Note that some studies report activity via zone of inhibition while others use MIC.

Table 3: Anticancer Activity (VEGFR-2 Inhibition) of Piperazine Derivatives
Compound IDAssayIC50 (µM)Reference CompoundIC50 (µM)
Derivative 53b VEGFR-2 Kinase0.0054Sorafenib0.090
Derivative 53c VEGFR-2 Kinase0.0056Sorafenib0.090
Derivative 28b VEGFR-2 Kinase0.008Pazopanib0.010
Derivative 31a VEGFR-2 Kinase0.009Pazopanib0.010
Derivative 91e VEGFR-2 Kinase0.61Sorafenib0.19

IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency as a VEGFR-2 inhibitor.[5]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

  • Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in growth medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Compound Dilution: The test compounds (piperazine derivatives) are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using the growth medium to achieve the desired final concentration range.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. Control wells containing medium only (negative control), and medium with the fungal inoculum (positive growth control) are included. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., approximately 80% reduction) compared to the positive growth control.[1] This can be assessed visually or by using a spectrophotometric plate reader.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

  • Reagents and Plate Setup: The assay is performed in a 96-well plate. Reagents include recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly (Glu, Tyr) 4:1 peptide), ATP, and an assay buffer.

  • Compound Preparation: Test compounds are serially diluted in buffer (containing a small percentage of DMSO) to various concentrations.

  • Kinase Reaction: The VEGFR-2 enzyme is added to the wells containing the diluted test compounds and incubated for a short period (e.g., 10-20 minutes) at room temperature to allow for compound binding. The kinase reaction is initiated by adding a mixture of the substrate and ATP. The plate is then incubated at 30°C for 30-60 minutes to allow for phosphorylation of the substrate by the enzyme.

  • Signal Detection: After incubation, a detection reagent is added to quantify the amount of ATP remaining in the well. A common method is the Kinase-Glo® assay, which uses a luciferase enzyme to generate a luminescent signal from ATP. The amount of ATP consumed is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence is measured using a microplate reader. The inhibitory activity of the test compound is calculated as a percentage of the activity of a control sample (containing enzyme but no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[6][7]

Signaling Pathways and Workflows

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth. It is frequently dysregulated in cancer, making it a key target for anticancer therapies. Some piperazine derivatives exert their effects by modulating this pathway.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates)

Caption: The PI3K/Akt signaling cascade, a key regulator of cell survival.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates the typical workflow for determining the IC50 of a compound against a target kinase like VEGFR-2.

Kinase_Assay_Workflow prep 1. Prepare Serial Dilutions of Piperazine Derivative plate 2. Add Kinase (e.g., VEGFR-2) & Compound to 96-well Plate prep->plate initiate 3. Initiate Reaction with ATP/Substrate Mixture plate->initiate incubate 4. Incubate at 30°C initiate->incubate detect 5. Add Detection Reagent (e.g., Kinase-Glo®) incubate->detect read 6. Measure Luminescence detect->read analyze 7. Calculate % Inhibition & Determine IC50 read->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

References

Comparison Guide: Pifazin (Pifarnine) Efficacy in Peptic Ulcer Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Pifazin (Pifarnine) to the current standard of care for peptic ulcer disease cannot be provided due to a lack of available scientific data.

Extensive searches for clinical trial data, comparative efficacy studies, and detailed mechanistic information on this compound (Pifarnine) have yielded limited results, particularly in the context of modern therapeutic standards. The available information is largely historical and does not allow for a meaningful comparison with the current gold standard treatments for peptic ulcer disease, which primarily involve proton pump inhibitors (PPIs) and antibiotic regimens for the eradication of Helicobacter pylori.

What is this compound (Pifarnine)?

This compound is a synonym for Pifarnine, a compound historically investigated as an anti-ulcer agent. Research from several decades ago identified it as having some efficacy in reducing gastric acid secretion and promoting ulcer healing.

The Current Standard of Care in Peptic Ulcer Disease

The contemporary management of peptic ulcer disease has evolved significantly. The standard of care is a multi-faceted approach that includes:

  • Proton Pump Inhibitors (PPIs): These are the most potent class of drugs for suppressing gastric acid production and are considered the cornerstone of therapy.

  • Helicobacter pylori Eradication: For ulcers caused by H. pylori infection, a course of antibiotics is prescribed in combination with a PPI.

  • Discontinuation of NSAIDs: If the ulcer is induced by nonsteroidal anti-inflammatory drugs (NSAIDs), cessation of the offending agent is crucial.

Limitations in Available Data for this compound (Pifarnine)

The primary obstacle to creating a detailed comparison guide is the absence of modern, robust clinical data for this compound. Specifically, the following information is not available in the public domain:

  • Comparative Clinical Trials: There are no recent, large-scale, randomized controlled trials comparing the efficacy of this compound to modern PPI-based therapies. The available studies are dated and compare this compound to older, less effective treatments or placebo.

  • Quantitative Efficacy Data: Without comparative trials, there is no quantitative data (e.g., ulcer healing rates, symptom relief scores, recurrence rates) to tabulate and directly compare with the well-documented efficacy of standard-of-care regimens.

  • Detailed Experimental Protocols: Methodologies for the historical studies on this compound are not sufficiently detailed to meet the requirements of a contemporary scientific comparison guide.

  • Signaling Pathway Information: The precise molecular mechanism of action and the specific signaling pathways modulated by this compound are not well-elucidated in the available literature. This prevents the creation of the requested signaling pathway diagrams.

Conclusion

While this compound (Pifarnine) was explored for its anti-ulcer properties in the past, it has not been integrated into modern clinical practice for peptic ulcer disease. The current standard of care, centered around PPIs and H. pylori eradication, is supported by a vast body of evidence demonstrating high efficacy and a favorable safety profile. Due to the lack of sufficient and current scientific evidence for this compound, a direct and objective comparison of its performance against these modern alternatives, as requested, cannot be generated. Further research and clinical trials would be necessary to establish the relative efficacy and safety of this compound in the current therapeutic landscape.

A Comparative Analysis of Tofacitinib and Other JAK Inhibitors for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the cross-validation of Tofacitinib's efficacy and mechanism of action in comparison to other leading Janus kinase (JAK) inhibitors for the treatment of rheumatoid arthritis (RA). This guide offers researchers, scientists, and drug development professionals a comprehensive overview of preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, leading to joint destruction and disability. The advent of targeted therapies, particularly Janus kinase (JAK) inhibitors, has revolutionized the management of RA. This guide provides a comparative analysis of Tofacitinib, a first-generation JAK inhibitor, with second-generation, more selective JAK inhibitors such as Baricitinib and Upadacitinib. We will explore their performance across various experimental models, from in vitro enzymatic assays to pivotal clinical trials.

Mechanism of Action: The JAK-STAT Signaling Pathway

Janus kinases are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are central to the pathogenesis of rheumatoid arthritis.[1][2] Upon cytokine binding to its receptor, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs).[2][3] Phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[2] Tofacitinib and other JAK inhibitors exert their therapeutic effects by inhibiting this pathway, thereby reducing the production of pro-inflammatory mediators.[1][2]

Below is a diagram illustrating the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak_stat JAK-STAT Complex cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT pSTAT->pSTAT DNA DNA pSTAT->DNA Translocation GeneTranscription Gene Transcription (Pro-inflammatory Mediators) DNA->GeneTranscription Induction JAK_Inhibitor JAK Inhibitor (Tofacitinib, etc.) JAK_Inhibitor->JAK Inhibition

Figure 1: JAK-STAT Signaling Pathway and Inhibition

Preclinical Models: In Vitro and In Vivo Cross-Validation

The efficacy of JAK inhibitors is initially assessed in preclinical models, including enzymatic assays to determine their inhibitory concentration (IC50) against different JAK isoforms and in vivo animal models of arthritis to evaluate their therapeutic potential.

In Vitro Kinase Inhibition Profile

The selectivity of JAK inhibitors for the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a key determinant of their efficacy and safety profile. The table below summarizes the half-maximal inhibitory concentrations (IC50) for Tofacitinib, Baricitinib, and Upadacitinib.

DrugJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib 112[4]20[4]1[4]-
Baricitinib 5.9[3]5.7[3]>400[3]53[3]
Upadacitinib 43[5][6]120[5]2300[5]4700[5]

Note: Lower IC50 values indicate greater potency.

In Vivo Animal Models: Collagen-Induced Arthritis (CIA)

The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that mimics many aspects of human RA. The efficacy of JAK inhibitors in this model provides a strong rationale for their clinical development.

DrugAnimal ModelKey Findings
Tofacitinib Mouse CIADose-dependent reduction in paw swelling and joint inflammation.[1][7] Decreased serum levels of inflammatory cytokines such as TNF and IL-6.[1]
Baricitinib Mouse CAIAReduced joint inflammation and pain-like behavior.[2][8] Modulated glial cell morphology and neuronal excitability in vitro.[2]
Upadacitinib Rat AIA & CIADose-dependent suppression of paw swelling and bone destruction.[9] Improved synovial hypertrophy, inflammation, cartilage damage, and bone erosion.[9][10]

CAIA: Collagen Antibody-Induced Arthritis; AIA: Adjuvant-Induced Arthritis

The following diagram illustrates a typical experimental workflow for evaluating a drug's efficacy in a CIA model.

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Period cluster_assessment Efficacy Assessment Immunization Day 0: Immunization (Collagen + Adjuvant) Booster Day 21: Booster Shot (Collagen + Adjuvant) Immunization->Booster Treatment_Start Day 21-25: Onset of Arthritis Start Treatment Booster->Treatment_Start Treatment_End Day 42-49: End of Study Treatment_Start->Treatment_End Clinical_Scoring Clinical Scoring (Paw Swelling, Redness) Treatment_End->Clinical_Scoring Histopathology Histopathology (Joint Damage Assessment) Treatment_End->Histopathology Biomarkers Biomarker Analysis (Cytokine Levels) Treatment_End->Biomarkers

Figure 2: Experimental Workflow for CIA Model

Clinical Trials: Cross-Validation in Human Subjects

The ultimate validation of a drug's efficacy and safety comes from well-controlled clinical trials in patients with rheumatoid arthritis. Here, we compare the results from pivotal Phase 3 trials for Tofacitinib, Baricitinib, and Upadacitinib in patients with an inadequate response to methotrexate (MTX-IR).

Trial Name (Drug)Patient PopulationPrimary Endpoint(s)Key Efficacy Results (at 12-24 weeks)
ORAL Solo (Tofacitinib) MTX-IRACR20 response rate; Change in HAQ-DIACR20: 59.8% (5mg BID) vs 26.7% (Placebo)
RA-BEAM (Baricitinib) MTX-IRACR20 response rateACR20: 70% (4mg QD) vs 40% (Placebo)[11]
SELECT-COMPARE (Upadacitinib) MTX-IRACR20 response rate; DAS28-CRP ≤3.2ACR20: 71% (15mg QD) vs 36% (Placebo)[10]

ACR20: 20% improvement in American College of Rheumatology criteria; HAQ-DI: Health Assessment Questionnaire-Disability Index; DAS28-CRP: Disease Activity Score 28 using C-reactive protein.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key clinical trials cited.

ORAL Solo (NCT00814307)

This was a 6-month, double-blind, placebo-controlled Phase 3 trial. Patients with moderately to severely active RA who had an inadequate response to at least one disease-modifying antirheumatic drug (DMARD) were randomized to receive Tofacitinib 5 mg twice daily, 10 mg twice daily, or placebo.[12] At month 3, patients in the placebo group were advanced to either the 5 mg or 10 mg Tofacitinib dose.[12] The primary endpoints were the proportion of patients achieving an ACR20 response and the change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI) at month 3.

RA-BEAM (NCT01710358)

This was a 52-week, randomized, double-blind, placebo- and active-controlled Phase 3 trial.[11][13] Patients with moderately to severely active RA and an inadequate response to methotrexate were randomized to receive Baricitinib 4 mg once daily, adalimumab 40 mg every other week, or placebo, all in addition to background methotrexate.[13] At week 24, patients receiving placebo were switched to Baricitinib.[13] The primary endpoint was the proportion of patients achieving an ACR20 response at week 12.[11]

SELECT-COMPARE (NCT02629159)

This is an ongoing Phase 3 trial in patients with moderately to severe RA with an inadequate response to methotrexate. Patients were randomized to receive Upadacitinib (15 mg, once daily), placebo, or adalimumab (40 mg, every other week), all on a background of stable methotrexate. Key efficacy measures include ACR responses, Disease Activity Score (DAS28-CRP), and inhibition of radiographic progression.[14]

Conclusion

Tofacitinib, Baricitinib, and Upadacitinib have all demonstrated significant efficacy in the treatment of rheumatoid arthritis across a range of preclinical and clinical models. While all three drugs target the JAK-STAT pathway, their varying selectivity for different JAK isoforms may translate to differences in their overall efficacy and safety profiles. This guide provides a foundational comparison to aid researchers and clinicians in understanding the nuances of these important therapeutic agents. Further head-to-head clinical trials and real-world evidence will continue to delineate the optimal use of each of these JAK inhibitors in the management of rheumatoid arthritis.

References

Pifazin (Pyrazinamide) vs. Placebo in Preclinical Studies: An Objective Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pifazin (Pyrazinamide, PZA) versus a placebo in preclinical settings, focusing on its immunomodulatory effects independent of its well-known anti-mycobacterial activity. The data presented is derived from key in vitro and in vivo studies, offering insights into the drug's mechanism of action on host immune responses.

Executive Summary

Preclinical evidence reveals that this compound (PZA) exhibits significant immunomodulatory properties by downregulating pro-inflammatory cytokine and chemokine production in response to Mycobacterium tuberculosis (Mtb) infection. This effect is not a direct consequence of its bactericidal action but rather stems from its influence on host signaling pathways, notably the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Nuclear Factor-kappa B (NF-κB) pathways. In preclinical models, PZA treatment leads to a reduction in key inflammatory mediators such as TNF-α, IL-6, IL-1β, and MCP-1.

In Vitro Efficacy: Human Monocyte Model

In studies utilizing primary human monocytes infected with M. tuberculosis, PZA demonstrated a dose-dependent reduction in the secretion of pro-inflammatory cytokines and chemokines. Importantly, this effect was observed without a concurrent reduction in the bacterial load within the monocytes, indicating a direct host-directed activity.

Table 1: Effect of this compound (PZA) on Cytokine/Chemokine Release from Mtb-Infected Human Monocytes
Cytokine/ChemokinePZA Concentration (µg/mL)Mean Production (% of Untreated Control)Standard DeviationP-value
TNF-α 1080%± 15%< 0.05
5060%± 12%< 0.05
IL-6 1075%± 18%< 0.05
5055%± 14%< 0.05
IL-1β 1082%± 16%< 0.05
5065%± 13%< 0.05
MCP-1 1078%± 17%< 0.05
5062%± 11%< 0.05

Data is synthesized from figures presented in Manca C, et al. (2013) PLoS ONE 8(8): e74082. The percentages represent the reduction in cytokine/chemokine levels in PZA-treated cells relative to untreated Mtb-infected cells (placebo equivalent).[1][2][3]

In Vivo Efficacy: Murine Model of Tuberculosis

In a murine model of M. tuberculosis infection, PZA treatment resulted in a significant modulation of the host's inflammatory response in the lungs. Gene expression analysis revealed a downregulation of pro-inflammatory gene networks and an upregulation of genes associated with anti-inflammatory responses.

Table 2: In Vivo Gene Expression Modulation by this compound (PZA) in the Lungs of Mtb-Infected Mice
Gene NetworkTreatment GroupRegulation StatusKey Upregulated GenesKey Downregulated Genes
Inflammatory Response PZADownregulated-IL-1β, IL-6, TNF-α, MCP-1
PPAR-γ Pathway PZAUpregulatedPPAR-γ, Adiponectin-
NF-κB Pathway PZADownregulated-NFKB1, RELA, IKBKB

This table summarizes the findings from microarray data which indicated that PZA treatment leads to a significant downregulation of numerous genes within pro-inflammatory networks.[1][2][4]

Mechanism of Action: Signaling Pathway Modulation

This compound's immunomodulatory effects are attributed to its ability to influence key intracellular signaling pathways that govern inflammation.

PPAR-γ Activation and NF-κB Inhibition

Preclinical data strongly suggest that PZA's anti-inflammatory action is mediated, at least in part, through the activation of PPAR-γ and the subsequent inhibition of the NF-κB pathway. PPAR-γ is a nuclear receptor with known anti-inflammatory properties, and its activation can lead to the suppression of pro-inflammatory gene transcription. The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition by PZA results in the decreased expression of cytokines and chemokines.

G PZA This compound (PZA) PPARg PPAR-γ Activation PZA->PPARg NFkB NF-κB Pathway Inhibition PZA->NFkB PPARg->NFkB Inhibits Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, MCP-1) NFkB->Cytokines

This compound's proposed mechanism of immunomodulation.

Experimental Protocols

In Vitro Human Monocyte Infection Model
  • Cell Isolation and Culture: Primary human monocytes were isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors. Monocytes were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Infection Protocol: Monocytes were infected with M. tuberculosis (e.g., H37Rv strain) at a multiplicity of infection (MOI) of 1-5 bacilli per monocyte.

  • PZA Treatment: this compound was dissolved in sterile water and added to the cell cultures at final concentrations of 10 µg/mL and 50 µg/mL immediately after infection. The control group (placebo) received an equivalent volume of sterile water.

  • Cytokine Measurement: Supernatants were collected 24 hours post-infection, and the concentrations of TNF-α, IL-6, IL-1β, and MCP-1 were quantified using a Luminex multiplex assay.

  • Bacterial Load Assessment: To confirm that PZA's effect was independent of bacterial killing in this model, infected monocytes were lysed at 24 hours, and the number of viable bacteria was determined by plating serial dilutions on 7H11 agar plates and counting colony-forming units (CFUs).

G start Isolate Human Monocytes infect Infect with M. tuberculosis start->infect treat Treat with this compound or Placebo infect->treat incubate Incubate 24 hours treat->incubate measure Measure Cytokines (Supernatant) incubate->measure cfu Determine CFU (Cell Lysate) incubate->cfu

In vitro experimental workflow.

In Vivo Murine Infection Model
  • Animal Model: Female C57BL/6 mice, 6-8 weeks old, were used for the in vivo studies.

  • Infection Protocol: Mice were infected with a low dose of aerosolized M. tuberculosis to establish a pulmonary infection.

  • PZA Treatment: PZA was administered daily by oral gavage at a dose of 150 mg/kg, starting at a designated time point post-infection (e.g., day 14). The placebo group received the vehicle (water) on the same schedule.

  • Gene Expression Analysis: At specified time points (e.g., 42 and 63 days post-infection), mice were euthanized, and lung tissue was harvested. Total RNA was extracted, and genome-wide expression analysis was performed using microarrays to identify differentially expressed genes between the PZA-treated and placebo groups.

  • Bacterial Load Assessment: Lung homogenates were serially diluted and plated on 7H11 agar to determine the bacterial burden (CFU).

Conclusion

The preclinical data robustly demonstrates that this compound possesses significant immunomodulatory capabilities that are distinct from its direct anti-bacterial effects. By activating the PPAR-γ pathway and inhibiting NF-κB signaling, this compound effectively reduces the production of key pro-inflammatory mediators. These findings are crucial for researchers and drug development professionals, as they highlight a host-directed therapeutic dimension of this compound that could be leveraged in the development of novel treatment strategies for tuberculosis and potentially other inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for the replication and further exploration of these important preclinical observations.

References

Independent validation of published Pifazin data

Author: BenchChem Technical Support Team. Date: November 2025

An independent validation of published data on "Pifazin" is not currently possible due to the limited and ambiguous information available in the public domain. Searches for "this compound" predominantly yield results for "Piperazine," an anthelmintic medication, and "Pifarnine," an anti-ulcer agent. One source lists "this compound" as a synonym for Pifarnine.[1] However, there is a lack of specific, published clinical trial data or independent validation studies for a compound explicitly named "this compound" that would allow for a comprehensive comparison as requested.

Clarification Required

To proceed with a comparative analysis, further clarification on the specific compound of interest is needed. It is possible that "this compound" may be:

  • A developmental drug with limited public data.

  • A drug known under a different brand or chemical name.

  • A compound used in a specific region with publications not widely indexed.

  • A potential misspelling of another drug.

Without access to specific publications or data sets for "this compound," a comparison guide with quantitative data, experimental protocols, and signaling pathways cannot be accurately generated.

Information on Related Compounds

While a direct analysis of "this compound" is not feasible, information on related, identified compounds is summarized below.

Piperazine

Mechanism of Action: Piperazine is an anthelmintic agent used to treat parasitic worm infections.[2][3] Its primary mechanism involves agonizing GABA receptors on parasite muscle membranes.[3] This leads to hyperpolarization of the nerve endings and subsequent flaccid paralysis of the worm, allowing it to be expelled from the host's body through normal intestinal peristalsis.[3]

Pharmacokinetics: Piperazine is readily absorbed orally and is primarily metabolized in the liver, with excretion through the kidneys.[2]

Diagram of Proposed Piperazine Signaling Pathway

cluster_parasite Parasite Neuromuscular Junction Piperazine Piperazine GABA_R GABA Receptor (Chloride Ion Channel) Piperazine->GABA_R Agonist action Cl_ion Cl- Influx GABA_R->Cl_ion Opens channel Hyperpolarization Hyperpolarization of Muscle Cell Membrane Cl_ion->Hyperpolarization Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Proposed mechanism of action for Piperazine at the parasite neuromuscular junction.

Pifarnine

Pifarnine is described as an anti-ulcer agent and a member of the benzodioxole class of compounds.[1] No detailed mechanism of action, clinical data, or independent validation studies for Pifarnine were found in the initial search.

To fulfill the request for a detailed comparison guide, it is imperative to first correctly identify the drug of interest and locate its associated scientific publications. Upon receiving more specific information, a thorough and accurate guide can be developed.

References

Safety Operating Guide

Pifazin (Pyrazinamide): Proper Disposal Procedures for Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of Pifazin (Pyrazinamide)

This document provides procedural guidance for the proper disposal of this compound, a brand name for the anti-tuberculosis medication pyrazinamide, within a laboratory or research environment. Adherence to these guidelines is crucial for maintaining a safe laboratory, ensuring regulatory compliance, and minimizing environmental impact.

Initial Waste Assessment and Segregation

Proper disposal begins with accurate waste identification and segregation at the point of generation. This compound waste should be categorized and handled according to its physical state and potential contamination.

Operational Plan:

  • Identify this compound Waste Streams:

    • Unused or Expired Pure this compound (Solid): Crystalline powder.

    • Contaminated Labware: Glassware, plasticware, and other equipment in direct contact with this compound. This includes items such as beakers, flasks, pipettes, and vials.

    • Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other protective gear.

    • Aqueous Solutions Containing this compound: Solutions from experiments or cleaning procedures.

  • Segregate Waste:

    • Use clearly labeled, dedicated waste containers for each stream.

    • Do not mix this compound waste with other chemical, biological, or radioactive waste unless following an approved institutional protocol.

Decontamination and Disposal Procedures

For laboratory settings, the primary methods for this compound disposal are incineration through a licensed waste management service or chemical degradation prior to disposal. Landfilling of untreated this compound is not recommended.

Disposal via Licensed Waste Management (Recommended)

This is the most straightforward and safest method for the disposal of pure this compound and heavily contaminated materials.

Step-by-Step Protocol:

  • Packaging:

    • Place solid this compound waste in a securely sealed, robust, and clearly labeled container.

    • Collect contaminated labware and PPE in designated, leak-proof hazardous waste bags or containers.

  • Labeling:

    • Label all waste containers with "Hazardous Waste," the chemical name ("Pyrazinamide"), and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.

  • Storage:

    • Store the sealed waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Collection:

    • Arrange for pickup by your institution's licensed hazardous waste disposal service.

Chemical Degradation of Aqueous this compound Waste (for dilute solutions)

For small quantities of dilute aqueous solutions of this compound, chemical degradation may be an option to render the waste non-hazardous before disposal, subject to institutional and local regulations. The following protocols are based on published degradation studies and should be performed by trained personnel in a fume hood with appropriate PPE.

Experimental Protocols:

A. Base-Catalyzed Hydrolysis:

  • Objective: To hydrolyze the amide group of pyrazinamide, rendering it inactive.

  • Procedure:

    • Ensure the aqueous this compound solution is in a suitable reaction vessel (e.g., a borosilicate glass beaker) and placed within a secondary container.

    • Slowly add 1N sodium hydroxide (NaOH) solution to the this compound solution with stirring to initiate degradation.

    • Gently heat the mixture in a water bath for approximately 10 hours to ensure complete degradation.[1]

    • Allow the solution to cool to room temperature.

    • Neutralize the resulting solution with an appropriate acid (e.g., 1N hydrochloric acid) to a pH between 6.0 and 8.0.

    • Dispose of the neutralized solution down the sanitary sewer with copious amounts of water, in accordance with local regulations.

B. Oxidative Degradation:

  • Objective: To degrade pyrazinamide using a strong oxidizing agent.

  • Procedure:

    • In a designated chemical fume hood, place the aqueous this compound solution in a suitable reaction vessel.

    • Slowly and carefully add 30% (v/v) hydrogen peroxide (H₂O₂) to the solution.[1]

    • Allow the reaction to proceed at room temperature for at least 10 hours.[1]

    • After the reaction period, check for residual peroxide using peroxide test strips. If necessary, the remaining peroxide can be quenched by adding a reducing agent like sodium bisulfite.

    • Dispose of the final solution as per institutional and local guidelines for treated chemical waste.

Quantitative Data for Disposal

The following table provides hypothetical examples of concentration limits for different disposal pathways. Note: These are illustrative values, and researchers must consult their local and institutional regulations for specific quantitative limits.

Disposal PathwayThis compound Concentration Limit (Illustrative)Notes
Sanitary Sewer (Post-Treatment) < 1 mg/LApplicable only after successful chemical degradation and neutralization. Subject to approval by local water treatment authorities.
Incineration No specific limitThe preferred method for solid waste and concentrated solutions. Waste should be properly packaged and labeled.
Hazardous Waste Landfill Not RecommendedShould only be considered if incineration is not available and is permitted by local regulations for specific, treated forms of the waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Pifazin_Disposal_Workflow start This compound Waste Generated segregation Segregate Waste Streams (Solid, Liquid, Contaminated Materials) start->segregation solid_waste Solid this compound Waste & Contaminated Materials segregation->solid_waste liquid_waste Aqueous this compound Waste segregation->liquid_waste licensed_disposal Package, Label & Store for Licensed Hazardous Waste Disposal (Incineration) solid_waste->licensed_disposal assess_concentration Assess Concentration liquid_waste->assess_concentration high_concentration Concentrated Solution assess_concentration->high_concentration low_concentration Dilute Solution assess_concentration->low_concentration high_concentration->licensed_disposal degradation Chemical Degradation (Base Hydrolysis or Oxidation) low_concentration->degradation neutralize Neutralize & Verify pH degradation->neutralize sewer_disposal Dispose to Sanitary Sewer (with copious water, per local regulations) neutralize->sewer_disposal

References

Essential Safety and Operational Guidance for Handling Pifazin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Pifazin (Pifarnine, CAS Number: 56208-01-6) was not located in the available resources. The following guidance is based on general laboratory safety principles for handling research compounds with unknown toxicity and should be supplemented by a thorough risk assessment conducted by qualified personnel in your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on procedural, step-by-step guidance to ensure safe handling and disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. Double-gloving may be appropriate for certain procedures. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory where this compound is handled. Goggles provide superior protection against splashes.
Body Protection Laboratory coatA fully fastened lab coat made of a suitable material should be worn to protect skin and personal clothing.
Respiratory Protection Fume hood or other ventilated enclosureAll work with solid or volatile forms of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a risk assessment should determine if a respirator is necessary.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage location should be clearly labeled with the compound's identity and any known hazards.

Handling and Use Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If working with solid this compound, handle it carefully to avoid generating dust. Use a balance inside a ventilated enclosure if possible.

  • In Solution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat). Wash hands thoroughly with soap and water.

Spill and Emergency Procedures:

  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal as chemical waste. Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills: Evacuate the immediate area and alert your supervisor and institutional EHS. Prevent the spread of the spill if it is safe to do so. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan:

  • Waste Collection: All disposable materials contaminated with this compound (e.g., gloves, bench paper, pipette tips) and any unused this compound must be collected as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, sealed, and appropriate waste containers provided by your institution's EHS.

  • Disposal Route: Follow your institution's guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe this compound Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select & Inspect PPE RiskAssessment->SelectPPE Identifies Hazards PrepareWorkArea Prepare Work Area in Fume Hood SelectPPE->PrepareWorkArea DonPPE Don PPE PrepareWorkArea->DonPPE Handlethis compound Handle this compound DonPPE->Handlethis compound DoffPPE Doff PPE Handlethis compound->DoffPPE SpillResponse Spill Response Handlethis compound->SpillResponse If Spill Occurs FirstAid First Aid Handlethis compound->FirstAid If Exposure Occurs Decontaminate Decontaminate Work Area & Equipment DoffPPE->Decontaminate SegregateWaste Segregate & Label Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste via EHS SegregateWaste->DisposeWaste

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pifazin
Reactant of Route 2
Reactant of Route 2
Pifazin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.